p-Anisidine
Description
Significance of p-Anisidine (B42471) as a Chemical Intermediate in Advanced Synthetic Pathways
This compound is a versatile chemical intermediate with broad applications in the synthesis of a diverse range of chemical products. nbinno.comdataintelo.com It is a key component in the production of azo dyes, which are widely used in the textile, ink, and paint industries for their vibrant and long-lasting colors. dataintelo.com The synthesis of these dyes often involves the diazotization of this compound followed by coupling with other aromatic compounds. globa-bahan-kimia.com
In the pharmaceutical sector, this compound and its derivatives are instrumental in the synthesis of various medicinal compounds. dataintelo.comchemicalbook.com It serves as a precursor for drugs with anti-inflammatory and antipyretic properties. chemicalbook.com For instance, it is used as an intermediate in the synthesis of Ciproquazone, a nonsteroidal anti-inflammatory drug (NSAID). vulcanchem.com Furthermore, derivatives of this compound have been investigated for their potential in developing treatments for conditions like Alzheimer's disease, with some hybrids showing promise as acetylcholinesterase inhibitors. mdpi.com Research has also explored its use in creating novel antimicrobial agents and in the synthesis of quinoline (B57606) derivatives, which are important in medicinal chemistry. vulcanchem.comossila.com
The synthesis of this compound itself has evolved, with modern methods favoring environmentally benign techniques like liquid phase catalytic hydrogenation over traditional methods that produce significant waste. chemicalbook.comchemicalbook.com For example, the use of a Raney-RuNiC catalyst has demonstrated high activity and stability in the hydrogenation of p-nitroanisole to produce this compound. chemicalbook.com
Beyond dyes and pharmaceuticals, this compound is a valuable building block in the synthesis of agrochemicals, including pesticides and herbicides. nbinno.comdataintelo.com Its derivatives are also explored in materials science for creating polymers with enhanced properties. solubilityofthings.com For instance, poly(this compound) (PPA), a polymer derived from this compound, has been investigated for its potential in creating electroactive materials and nanocomposites. mdpi.comrsc.org
Overview of this compound's Relevance Across Disciplines
The utility of this compound extends across multiple scientific and industrial fields, highlighting its interdisciplinary relevance.
In analytical chemistry , this compound is utilized as a reagent for determining the level of oxidation in fats and oils. ew-nutrition.comqclscientific.comcdrfoodlab.com The this compound value (p-AV) test measures the amount of aldehydes, which are secondary oxidation products, providing crucial information about the quality and shelf-life of these products. ew-nutrition.comqclscientific.com This is particularly important in the food industry to ensure product quality and prevent rancidity. qclscientific.comcdrfoodlab.com
In materials science , this compound serves as a monomer for the synthesis of conducting polymers like poly(this compound) (PPA). mdpi.comrsc.org These polymers and their composites with materials like titanium dioxide (TiO₂) and zinc oxide (ZnO) are being explored for applications such as antistatic and anticorrosion coatings, as well as in the development of photoactive films for biohybrid energy applications. mdpi.comrsc.org The incorporation of this compound derivatives can enhance the electrical and thermal properties of polymers. solubilityofthings.com
In medicinal chemistry , beyond its role as an intermediate for established drugs, this compound derivatives are the subject of ongoing research for new therapeutic agents. researchgate.net For example, hybrids of 7-methoxytacrine and this compound have been synthesized and evaluated as potential dual-binding site acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. mdpi.com Furthermore, a crystalline material synthesized from this compound and 3,5-dinitrobenzoic acid has shown potential as a multifunctional material with nonlinear optical and biomedical applications, including antibacterial and antifungal activity. researchgate.net
The following table provides a summary of some of the key applications of this compound across different disciplines:
| Discipline | Application of this compound |
| Organic Synthesis | Intermediate for azo dyes, pharmaceuticals, and agrochemicals. nbinno.comdataintelo.comgloba-bahan-kimia.comchemicalbook.com |
| Analytical Chemistry | Reagent for the this compound value (p-AV) test to measure fat and oil oxidation. ew-nutrition.comqclscientific.comcdrfoodlab.com |
| Materials Science | Monomer for conducting polymers (e.g., poly(this compound)) and nanocomposites. mdpi.comrsc.org |
| Medicinal Chemistry | Precursor for various drugs and subject of research for new therapeutic agents. chemicalbook.comvulcanchem.commdpi.comossila.com |
Structure
3D Structure
Properties
IUPAC Name |
4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-9-7-4-2-6(8)3-5-7/h2-5H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAAPTBBJKJZER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO, Array | |
| Record name | P-ANISIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16090 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | p-ANISIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0971 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20265-97-8 (hydrochloride) | |
| Record name | p-Anisidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7024532 | |
| Record name | 4-Methoxybenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
P-anisidine appears as brown crystals or dark brown solid. Characteristic amine odor. (NTP, 1992), Yellow to brown, crystalline solid with an amine-like odor; [NIOSH], Solid, COLOURLESS-TO-BROWN CRYSTALS WITH CHARACTERISTIC ODOUR., Yellow to brown, crystalline solid with an amine-like odor. | |
| Record name | P-ANISIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16090 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | p-Anisidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/758 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | p-Anisidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029300 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | p-ANISIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0971 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | p-Anisidine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0035.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
469 °F at 760 mmHg (NTP, 1992), 243 °C, 243.00 °C. @ 760.00 mm Hg, 475 °F | |
| Record name | P-ANISIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16090 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | p-Anisidine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1603 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | p-Anisidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029300 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | p-ANISIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0971 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | p-Anisidine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0035.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
41 °F (NTP, 1992), 5 °C, 122 °C (251.6 °F) (closed cup), 122 °C | |
| Record name | P-ANISIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16090 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | p-Anisidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/758 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | p-Anisidine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1603 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | p-ANISIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0971 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in acetone, benzene; very soluble in ether, ethanol, In water, 2.10X10+4 mg/L at 20 °C, 21 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 2.2 (moderate), Moderate | |
| Record name | P-ANISIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16090 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | p-Anisidine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1603 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | p-Anisidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029300 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | p-ANISIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0971 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | p-Anisidine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0035.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.071 at 135 °F (NTP, 1992) - Denser than water; will sink, 1.071 at 57 °C/4 °C, 1.07 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.07 | |
| Record name | P-ANISIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16090 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | p-Anisidine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1603 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | p-ANISIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0971 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | p-Anisidine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0035.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.25 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.28 (Air = 1), Relative vapor density (air = 1): 4.3 | |
| Record name | P-ANISIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16090 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | p-Anisidine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1603 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | p-ANISIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0971 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
less than 0.1 mmHg at 68 °F (NTP, 1992), 0.03 [mmHg], 3.0X10-2 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 2, (77 °F): 0.006 mmHg | |
| Record name | P-ANISIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16090 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | p-Anisidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/758 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | p-Anisidine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1603 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | p-ANISIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0971 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | p-Anisidine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0035.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
White solid, Fused crystalline mass, Crystals, plates from aqueous solution, Yellow to brown, crystalline solid | |
CAS No. |
104-94-9, 29191-52-4 | |
| Record name | P-ANISIDINE | |
| Source | CAMEO Chemicals | |
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Melting Point |
135 °F (NTP, 1992), 57.2 °C, 57 °C, 135 °F | |
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Advanced Synthetic Methodologies and Derivatization Research
Mechanistic Investigations of p-Anisidine (B42471) Synthesis
The synthesis of poly(this compound) (PPA), a derivative of polyaniline, involves complex polymerization mechanisms that are the subject of ongoing research. nih.govmdpi.com The introduction of a methoxy (B1213986) (-OCH3) group at the para position of the aniline (B41778) ring influences the polymer's structure and properties. nih.govmdpi.com Investigations into its synthesis provide insights into the crystallization process and the resulting molecular structures. nih.govmdpi.com
Conventional Oxidative Polymerization Pathways of this compound Monomers
Conventional oxidative polymerization of this compound is a common method for synthesizing PPA. nih.govmdpi.com This process typically involves an oxidizing agent, such as ammonium (B1175870) persulfate (APS), and a dopant, like hydrochloric acid (HCl), in an aqueous medium. nih.govresearchgate.net The reaction is generally carried out at room temperature. researchgate.net The mechanism is influenced by the concentrations of the monomer, oxidant, and dopant, which in turn affect the final properties of the polymer. nih.govmdpi.com
Head-to-Tail (HT) and Head-to-Head (HH) Molecular Chain Formation in Poly(this compound) (PPA)
The polymerization of this compound can result in different molecular chain arrangements, primarily head-to-tail (HT) and head-to-head (HH) linkages. nih.govmdpi.com In HT formation, the amine group of one monomer links to the ortho or meta position of the adjacent monomer. rsc.org The presence of the methoxy group at the para position makes the polymer structure less predictable compared to polyaniline. rsc.orgrsc.org
High-resolution 13C NMR spectroscopy is a key technique used to identify and quantify the percentages of HT and HH structures in PPA. nih.govmdpi.comnih.gov Studies have shown that it is possible to synthesize PPA that is 100% constituted of HT polymer chains (PPAHT). ufam.edu.bribict.br In other cases, a mixture of structures is formed, with a predominance of the HT configuration. For instance, one sample, denoted as PPA16, was found to be composed of approximately 62% HT and 38% HH structures (PPAHT-HH). ufam.edu.brufam.edu.br The formation of these different structures is influenced by the reaction conditions. researchgate.net
Influence of Oxidant and Dopant Concentrations on PPA Crystalline Structure
The concentrations of the oxidant (ammonium persulfate) and dopant (HCl) play a crucial role in determining the crystalline structure of the resulting Poly(this compound). nih.govmdpi.comrsc.org A systematic study using a central composite rotational design (CCRD) has been employed to investigate these effects. nih.govmdpi.comnih.gov
The percentage of crystallinity in PPA can vary significantly, with reported values ranging from approximately 29.2% to 55.1%. nih.govmdpi.comufam.edu.br For example, a sample designated PPA1HT exhibited a crystallinity of (29.2 ± 0.6)%, while another sample, PPA16HT-HH, had a crystallinity of (55.1 ± 0.2)%. nih.govmdpi.comufam.edu.br X-ray diffraction (XRD) patterns of these samples reveal semicrystalline structures. nih.gov A broad halo observed in the XRD pattern of PPA with higher HH content suggests reduced crystallinity. nih.govmdpi.comufam.edu.br It has been suggested that lower concentrations of oxidant and dopant favor a more crystalline and homogeneous head-to-tail polymerization. researchgate.net The morphology of the polymer, as observed by Scanning Electron Microscopy (SEM), also correlates with its crystallinity, with needle-like structures potentially related to the crystalline domains. nih.govufam.edu.br
Electropolymerization of this compound
Electropolymerization is another significant method for synthesizing PPA films. researchgate.netchemicalpapers.com This technique involves the electrochemical oxidation of this compound monomers on an electrode surface, such as graphite (B72142), leading to the formation of a polymer film. researchgate.netchemicalpapers.com The process is typically carried out using techniques like cyclic voltammetry (CV). researchgate.netchemicalpapers.com
Influence of pH on Electrosynthesis and Polymer Formation
The pH of the electrolyte solution has a profound impact on the electropolymerization of this compound and the properties of the resulting polymer. researchgate.netchemicalpapers.com Studies have shown significant differences in polymer formation between acidic and basic media. researchgate.netchemicalpapers.com
In acidic media, a more electroactive but less stable PPA film is deposited on the electrode. researchgate.netchemicalpapers.com Conversely, polymerization in basic media results in a highly resistive polymer. researchgate.netchemicalpapers.com This difference in conductivity is also reflected in electrochemical impedance spectroscopy (EIS) data, which shows that the charge-transfer resistance increases with increasing pH, indicating slower electron-transfer kinetics. researchgate.netchemicalpapers.com For instance, a clear transition from an insulator to a conductor has been observed between pH 1 and 2 for poly(o-anisidine), a related polymer. capes.gov.br The morphology of the polymer films is also strongly dependent on the electrolyte pH. researchgate.netchemicalpapers.comcapes.gov.br
| Medium | Polymer Characteristics |
| Acidic | More electroactive, less stable |
| Basic | High resistivity, irregular structure |
This table summarizes the influence of pH on the characteristics of Poly(this compound) formed via electropolymerization.
Proposed Polymerization Mechanisms Involving Tertiary Amine Formation
Based on electrochemical and spectroscopic evidence, a proposed mechanism for the electropolymerization of this compound involves the formation of tertiary amines within the polymer backbone. researchgate.netchemicalpapers.comresearchgate.net Attenuated total reflectance Fourier transform infrared spectroscopy (ATR-FTIR) spectra indicate that the polymerization occurs through the nitrogen atoms, while the methoxy group remains unchanged. researchgate.netchemicalpapers.com
Biofield Energy Treatment Effects on this compound Physicochemical and Spectroscopic Properties
Recent investigations have explored the impact of biofield energy treatment on the physicochemical and spectroscopic characteristics of this compound. slideserve.comvixra.org In one study, a sample of this compound was divided into two groups: a control group and a group subjected to biofield energy treatment. vixra.org Subsequent analysis using various techniques revealed notable changes in the treated sample.
X-ray diffraction (XRD) analysis indicated an increase in the unit cell volume and crystallite size of the treated this compound. slideserve.comvixra.org Surface area analysis showed a significant increase of 25.44% in the surface area of the treated sample compared to the control. slideserve.comvixra.org
Thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) also revealed alterations. The latent heat of fusion and melting temperature of the treated sample showed a slight increase. slideserve.comvixra.org TGA demonstrated an increase in the onset temperature of thermal degradation by approximately 11.39%, suggesting enhanced thermal stability in the treated sample. vixra.org
Table 1: Physicochemical Properties of Control vs. Biofield Energy Treated this compound
| Property | Control Sample | Treated Sample | Percentage Change |
|---|---|---|---|
| Unit Cell Volume (x 10⁻²⁴ cm³) | 683.81 | 690.18 | +0.93% |
| Crystallite Size (nm) | 83.84 | 84.62 | +0.93% |
| Surface Area (m²/g) | Data not specified | Data not specified | +25.44% |
| Latent Heat of Fusion (J/g) | 146.78 | 148.89 | +1.44% |
| Melting Temperature (°C) | 59.41 | 59.49 | +0.13% |
| Onset of Thermal Degradation (°C) | 134.68 | 150.02 | +11.39% |
Data sourced from studies on the effects of biofield energy treatment. slideserve.comvixra.org
Derivatization Strategies for Functionalized this compound Compounds
The functionalization of this compound through various derivatization strategies allows for the synthesis of novel compounds with tailored properties and applications.
Synthesis and Application of N,N-Dioctyl-p-Anisidine
N,N-Dioctyl-p-anisidine is a derivative of this compound characterized by the presence of two octyl groups attached to the nitrogen atom. ontosight.ai This substitution imparts a lipophilic nature to the molecule, making it more soluble in organic solvents. ontosight.ai This compound finds use as an antioxidant in rubber and plastics and as an additive in lubricants to enhance their stability and lubricity. ontosight.ai It also serves as a reagent or intermediate in the synthesis of other biologically relevant molecules. ontosight.ai
Formation and Hydrolysis Kinetics of Schiff Bases Derived from this compound
Schiff bases, or imines, derived from this compound are of significant interest due to their reversible formation and hydrolysis, which can be exploited for applications such as controlled release systems. ajol.infoajol.info
Research has focused on the controlled release of this compound through the hydrolysis of Schiff bases. ajol.infoajol.info One study investigated the hydrolysis of N-vinylbenzylidene-p-anisidine and its copolymers with N,N-dimethylacrylamide in a homogeneous ethanol/water medium at varying pH levels. ajol.infoajol.info The hydrolysis reaction was found to follow pseudo-first-order kinetics. ajol.info The rate of hydrolysis, and consequently the release of this compound, was shown to be dependent on the pH of the medium and the structure of the carrier polymer. ajol.infoajol.info Copolymers, particularly those with a higher incorporation of the imine monomer, exhibited a delayed release of this compound. ajol.info
The rate of hydrolysis of Schiff bases is significantly influenced by structural parameters. ajol.inforesearchgate.net Studies on various Schiff bases have shown that the hydrolysis mechanism can change with pH. researchgate.net For instance, the hydrolysis of N-p-chlorobenzylideneaniline displays a break in the pH-rate profile, indicating a shift in the rate-determining step. researchgate.net Generally, under acidic conditions where the Schiff base is protonated, the attack of water on the protonated imine is the key step. researchgate.net The electronic nature of substituents on the aromatic rings of the Schiff base also plays a crucial role; electron-donating groups can stabilize the protonated form and affect the hydrolysis rate. researchgate.net
Controlled Release Studies via Schiff Base Hydrolysis in Homogeneous Media
Diastereoselective and Enantioselective Synthesis via this compound Reactions
This compound is a valuable reagent in asymmetric synthesis, enabling the creation of chiral molecules with high stereoselectivity. scientificlabs.iesigmaaldrich.com It is used in the diastereoselective and enantioselective synthesis of CF3-substituted aziridines, catalyzed by a chiral Brønsted acid. scientificlabs.iesigmaaldrich.com
Furthermore, this compound is employed in multi-component Povarov reactions to produce 4-organoselenium-quinolines. scientificlabs.iesigmaaldrich.com It also serves as a starting material for the synthesis of other complex molecules, such as 3-fluoro-6-methoxyquinoline (B1245202) and N-PMP (para-methoxyphenyl) protected α-aminopropargylphosphonates. scientificlabs.iesigmaaldrich.com In organocatalyzed Mannich reactions, this compound is used to form in situ imines that react with donor aldehydes to yield β-amino alcohols with high enantioselectivity. ru.nl The para-methoxyphenyl (PMP) group derived from this compound often serves as a protecting group in these reactions. ru.nlrsc.org
Multi-Component Reactions Utilizing this compound as a Precursor
This compound is a versatile primary amine frequently employed as a key building block in various multi-component reactions (MCRs). Its nucleophilic nature and the influence of the electron-donating methoxy group make it an ideal component for the rapid construction of complex molecular scaffolds. MCRs are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials.
Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) is one of the most prominent MCRs, combining an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide. beilstein-journals.orgrsc.org this compound serves as the amine component in numerous Ugi reactions. For instance, it has been used in organocatalyzed three-component Ugi reactions with various aldehydes and isocyanides, catalyzed by phenyl phosphinic acid, to produce α-amino amides. csic.es In another example, the Ugi-4CR involving this compound, benzyl (B1604629) isocyanide, monochloroacetic acid, and a pyrrole-containing aldehyde yields Ugi bisamides. beilstein-journals.orgbeilstein-journals.org Research has also shown that using two equivalents of a nucleophilic aniline like this compound in a p-toluenesulfinic acid-catalyzed Ugi-type reaction can lead to the formation of α-amino amidines as the major product. researchgate.net
Mannich Reaction: The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound, generally with formaldehyde (B43269) and a primary or secondary amine. The three-component Mannich reaction, which combines an aldehyde, an amine, and a ketone, is a powerful tool for synthesizing β-amino carbonyl compounds. researchgate.net A landmark example is the first L-proline-catalyzed asymmetric three-component Mannich reaction between an aldehyde, acetone, and this compound, which provides chiral β-amino ketones. researchgate.netru.nlscielo.brscielo.br The p-methoxyphenyl (PMP) group derived from this compound is advantageous as it can be later removed oxidatively to yield the free amine. ru.nl The scope of this reaction has been expanded to include various aldehydes and ketones, with studies noting that the use of this compound is often crucial for high enantioselectivity. ru.nltohoku.ac.jp Mechanistic studies suggest the reaction proceeds through an enamine intermediate formed from the ketone and proline, which then attacks the imine generated from the aldehyde and this compound. ru.nl
Passerini Reaction: The Passerini three-component reaction (P-3CR) typically involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to form α-acyloxycarboxamides. scielo.brscielo.brmdpi.com While this compound is not a direct component in the classic Passerini reaction, its derivatives are. For example, imines formed from this compound can be used in Passerini-type reactions.
Other Multi-Component Reactions: this compound is also utilized in other MCRs. It participates in the Hantzsch dihydropyridine (B1217469) synthesis, a reaction that condenses an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. rsc.orgorganic-chemistry.org In variations of this reaction, this compound can serve as the nitrogen source to produce substituted 1,4-dihydropyridines. tsijournals.commdpi.com Furthermore, this compound is a component in Brønsted acid-catalyzed MCRs with aldehydes and diethyl acetylenedicarboxylate (B1228247) to synthesize highly functionalized γ-lactam derivatives. nih.govehu.es Similarly, reactions with ethyl pyruvate (B1213749) and various aldehydes yield corresponding γ-lactam derivatives in good yields. nih.govmdpi.commdpi.com The Biginelli reaction, which produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335), has also been adapted to include aniline derivatives like this compound in related syntheses. researchgate.netresearchgate.netwikipedia.orgnih.govrsc.org
Table 1: Examples of Multi-Component Reactions Utilizing this compound
Synthesis of Heterocyclic Systems Incorporating this compound Moieties
The this compound scaffold is a fundamental component in the synthesis of a wide array of heterocyclic systems due to the reactivity of its primary amine functionality, which readily participates in cyclization reactions.
Quinoline (B57606) Derivatives: Quinolines are a significant class of nitrogen-containing heterocycles. This compound is a common precursor for their synthesis through various established methods. The Combes quinoline synthesis, for example, utilizes the reaction of anilines with 1,3-diketones. ossila.com Specifically, 3-fluoro-p-anisidine reacts with 1,3-diketones to form quinoline derivatives. ossila.com Another important route is the three-component reaction of an aniline, an aldehyde, and an alkyne, often mediated by a Lewis acid catalyst like Yb(OTf)₃ or FeCl₃, to produce polysubstituted quinolines. scielo.br Gold-catalyzed reactions of this compound with terminal alkynes have also been shown to yield 1,2-dihydroquinolines efficiently. rsc.org A two-step procedure starting from this compound, p-chlorobenzaldehyde, and methyl isoeugenol, involving a Povarov cycloaddition, has been used to synthesize a 2,4-diarylquinoline derivative. researchgate.net
Benzimidazole (B57391) Derivatives: Benzimidazoles are another class of heterocycles for which this compound serves as a starting material, although often indirectly. A common strategy involves the initial modification of this compound, for instance, by acetylation to form 4-methoxy acetanilide, followed by nitration and reduction to create a substituted o-phenylenediamine (B120857) derivative. google.comgoogleapis.com This diamine is the key intermediate that undergoes cyclization with reagents like carbon disulfide to form the benzimidazole ring system. google.comgoogleapis.com For example, this pathway is used to synthesize 2-mercapto-5-methoxy benzimidazole, an intermediate for larger pharmaceutical compounds. googleapis.com One-pot reactions have also been developed, such as the reaction of 2-acetylbenzimidazole (B97921) and this compound under microwave irradiation to form a Schiff base, which is then complexed with a metal salt. figshare.com
Imidazole (B134444) and Other Heterocyclic Derivatives: The synthesis of imidazole-containing structures can also originate from this compound. Azo dyes derived from the diazotization of this compound and subsequent coupling with other molecules can be precursors for more complex heterocyclic systems like imidazolidine (B613845) and thiazolidine (B150603). hivnursing.net For example, an azo dye derivative of this compound can react with compounds like alanine (B10760859) or thioglycolic acid to form imidazolidine and thiazolidine rings, respectively. hivnursing.net In another approach, a diazonium salt of this compound is reacted with 4,5-dichloroimidazole (B103490) to produce an azo dye ligand containing an imidazole moiety. doaj.org
Table 2: Synthesis of Heterocyclic Systems from this compound
Chemical Reactivity, Reaction Kinetics, and Mechanistic Elucidation
Oxidative Transformation Mechanisms of p-Anisidine (B42471)
The oxidative transformation of this compound has been a subject of significant research, particularly in the context of environmental remediation and synthetic chemistry. Various methods, including Advanced Oxidation Processes (AOPs), precious metal catalysis, and enzymatic reactions, have been employed to understand its degradation and transformation pathways.
Advanced Oxidation Processes (AOPs) for Degradation
AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of organic pollutants, including this compound. tsijournals.com These processes are considered efficient for the treatment of wastewater containing such compounds. nih.gov
Fenton's oxidation is a prominent AOP that utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. testbook.com The fundamental reaction involves the catalytic decomposition of H₂O₂ by Fe²⁺. omu.edu.tr This process has been studied for the degradation of this compound, with research focusing on optimizing various reaction parameters to maximize its efficiency. researchgate.net
The generally accepted mechanism for the Fenton process begins with the reaction of Fe²⁺ with H₂O₂ to produce a hydroxyl radical (•OH) and a ferric ion (Fe³⁺). tsijournals.com The generated hydroxyl radical is the primary species responsible for the oxidation of organic substrates. tsijournals.com
Key parameters influencing the efficiency of this compound degradation via Fenton's oxidation include pH, the concentrations of H₂O₂, Fe²⁺, and the initial substrate concentration. researchgate.netresearchgate.net
pH: The optimal pH for the Fenton reaction is typically in the acidic range, around 2.5 to 3. omu.edu.trresearchgate.net At higher pH values, the efficiency decreases due to the precipitation of iron as ferric hydroxide (B78521), which reduces the availability of free iron ions to catalyze the reaction. omu.edu.tr Conversely, at very low pH, the reaction can be inhibited as hydrogen peroxide can form stable oxonium ions ([H₃O₂]⁺), reducing its reactivity with ferrous ions. omu.edu.tr Studies on this compound degradation found the maximum removal at a pH of 2.5. researchgate.netresearchgate.net
Hydrogen Peroxide and Ferrous Ion Concentrations: The ratio of [H₂O₂]/[Fe²⁺] is a critical factor. Research has shown that increasing the H₂O₂ concentration up to a certain point enhances the degradation rate. researchgate.net However, an excess of H₂O₂ can be detrimental as it can scavenge hydroxyl radicals, forming less reactive hydroperoxyl radicals (HO₂•). researchgate.net Similarly, the concentration of Fe²⁺ influences the rate of hydroxyl radical generation. For an initial this compound concentration of 0.5 mM, a [H₂O₂]/[Fe²⁺] ratio of 70:1 was found to be optimal, achieving 88.95% removal after 24 hours. researchgate.netresearchgate.net
Initial this compound Concentration: The initial concentration of the pollutant also affects the degradation efficiency. Higher concentrations of this compound generally require higher dosages of Fenton's reagent to achieve effective removal. researchgate.netresearchgate.net
Table 1: Optimal Parameters for Fenton's Oxidation of this compound
| Parameter | Optimal Value/Range | Finding | Source |
|---|---|---|---|
| pH | 2.5 | Maximum removal of this compound and COD was observed. | researchgate.netresearchgate.net |
| [H₂O₂]/[Fe²⁺] Ratio | 70:1 | For an initial this compound concentration of 0.5 mM, this ratio yielded the highest degradation. | researchgate.netresearchgate.net |
| Reaction Time | 24 hours | Time required to achieve maximum removal under optimized conditions. | researchgate.netresearchgate.net |
| This compound Removal | 88.95% | Maximum percentage of this compound removed from the solution. | researchgate.netresearchgate.net |
The photo-assisted Fenton process, an enhancement of the conventional Fenton reaction, utilizes UV-VIS light to improve the degradation rate of organic pollutants. upc.edu The irradiation facilitates the photoreduction of Fe³⁺ back to Fe²⁺, which can then continue to catalyze the decomposition of H₂O₂, generating more hydroxyl radicals. upc.edu This process has been successfully applied to the oxidation of this compound. tsijournals.com
The reaction kinetics are influenced by several factors, including the concentrations of the substrate, hydrogen peroxide, and ferrous sulfate, as well as pH and the polarity of the solvent. tsijournals.com The involvement of free radicals in the photo-assisted oxidation of this compound has been confirmed by the addition of acrylamide (B121943) to the reaction mixture, which resulted in the formation of a resinous mass. tsijournals.com
Characterization of the photoproducts from the photo-assisted Fenton oxidation of this compound has identified p-nitroanisole as a major product. tsijournals.com This was confirmed through spectral data, including IR spectroscopy which showed the presence of a nitro group (NO₂) and the absence of the primary amine (NH₂) group. tsijournals.com
Table 2: Effect of Reaction Parameters on Photo-Assisted Fenton Oxidation of this compound
| Parameter | Observation | Source |
|---|---|---|
| Substrate Concentration | Yield of photoproduct increases with substrate concentration up to an optimum level. | tsijournals.com |
| Hydrogen Peroxide Concentration | The yield of the photoproduct is dependent on the concentration of H₂O₂. | tsijournals.com |
| pH | The rate of reaction increases up to a certain pH level, then decreases with a further rise in pH. | tsijournals.com |
Electrochemical oxidation offers another pathway for the degradation of this compound. This method has been investigated using various electrode materials, such as platinum and gold. ijasbt.orgresearchgate.netnepjol.info The electrochemical behavior of this compound has been studied using techniques like cyclic voltammetry. ijasbt.orgresearchgate.net
During cyclic voltammetry studies of this compound on both gold and platinum electrodes, a single oxidation peak is typically observed during the first forward scan, with no corresponding reduction peak on the reverse scan. ijasbt.orgresearchgate.net However, subsequent scans reveal a new anodic-cathodic couple, indicating the formation of electroactive products. ijasbt.orgresearchgate.net The oxidation peak potential for this compound lies between 0.57 V and 0.92 V versus a Ag/AgCl electrode, depending on the supporting electrolyte. ijasbt.org
The electrochemical oxidation of this compound can lead to the formation of various products. For instance, oxidation at a graphite (B72142) electrode can produce 2-amino-6-methoxybenzothiazole (B104352) in the presence of ammonium (B1175870) thiocyanate. ijasbt.org The process is influenced by the pH of the medium and the nature of the supporting electrolyte. ijasbt.orgresearchgate.net
Photo-Assisted Fenton Reagent Oxidation Kinetics and Photoproduct Characterization
Aerobic Oxidation Catalyzed by Precious Metals
The aerobic oxidation of this compound can be catalyzed by precious metals, such as gold, to produce aromatic azo compounds. scientificlabs.co.uk This reaction highlights a synthetic application of this compound oxidation, contrasting with the degradative pathways discussed in the context of AOPs. Copper-catalyzed aerobic oxidation has also been investigated for the dehydrogenative coupling of amines to form imines and nitriles. researchgate.net By adjusting reaction conditions, such as the solvent, selective formation of different nitrogen-containing compounds can be achieved. researchgate.net
Peroxidase-Catalyzed Oxidation Mechanisms
Peroxidases, a class of enzymes, can catalyze the oxidation of this compound in the presence of hydrogen peroxide. researchgate.netcdnsciencepub.com Horseradish peroxidase (HRP) is a model enzyme often used to study these reactions. researchgate.net The peroxidase-catalyzed oxidation of this compound proceeds via a one-electron oxidation mechanism, leading to the formation of free radicals. researchgate.net
Studies using HRP have shown that this compound is an excellent reducing cofactor for the enzyme. researchgate.net The oxidation of this compound by HRP leads to the formation of a diimine metabolite, which can subsequently hydrolyze to a quinone imine. researchgate.net Another observed product is a dimeric metabolite containing an azo bond. researchgate.net The major reaction product identified in some studies is a dimer, possibly benzoquinone-4-methoxyanil. cdnsciencepub.com
Myeloperoxidase, another peroxidase enzyme, has also been shown to catalyze the oxidation of N,N-dimethyl-p-anisidine, an analogue of this compound. nih.gov The mechanism can proceed through two pathways: a direct, chloride-independent pathway, and an indirect, chloride-dependent pathway. nih.gov The chloride-dependent pathway at pH 5 yields results similar to chemical oxidation with sodium hypochlorite, producing p-benzoquinone and formaldehyde (B43269) as stable end-products. nih.gov In contrast, the chloride-independent pathway results in the formation of a cation radical. nih.gov
Periodate Oxidation Kinetics and Ternary Intermediate Complex Formation
The oxidation of this compound by periodate, particularly when catalyzed by Manganese(II) (MnII), has been a subject of detailed kinetic and mechanistic investigation. Studies conducted in an acetone-water medium have elucidated the formation of a ternary intermediate complex. rjpbcs.comscispace.com
Kinetic studies have monitored the reaction by observing the increase in absorbance at 455 nm, which corresponds to an intermediate species. scispace.com The effect of pH on the reaction rate is notable, with a rate-pH profile showing a maximum rate at a specific pH, which is characteristic of the substrate and is related to its base dissociation constant. scispace.com This pH dependence suggests the involvement of at least three different reactive species in the reaction mechanism. scispace.com
Below is a table summarizing the effect of reactant concentrations on the pseudo-first-order rate constant (k_obs) for the formation of the ternary complex.
Table 1: Effect of Reactant Concentrations on the Pseudo-First-Order Rate Constant (k_obs) for Ternary Complex Formation
| [PA] (mol dm⁻³) | [I] (mol dm⁻³) | [MnII] (mol dm⁻³) | k_obs (s⁻¹) |
|---|---|---|---|
| 3.0 × 10⁻⁵ | 3.0 × 10⁻⁴ | 7.28 × 10⁻⁶ | Value not provided in source |
Conditions: pH = 7.0, Temperature = 30 ± 0.01°C, Acetone = 5.0 % (v/v), λmax = 455 nm. rjpbcs.com
Nucleophilic Catalysis and Acylhydrazone Formation Research
This compound and its derivatives have been identified as effective nucleophilic catalysts, particularly in the formation of acylhydrazones. This catalysis is crucial for accelerating bond formation under physiological conditions. rsc.orgcsic.esnih.gov
Mechanistic Studies of p-Substituted Aniline (B41778) Derivatives as Catalysts
Mechanistic studies have shown that electron-rich p-substituted aniline derivatives, such as p-toluidine (B81030) and this compound, are superior catalysts for acylhydrazone formation and exchange. rsc.orgcsic.esresearchgate.net The catalytic process involves the reaction of the aniline derivative with an aldehyde to form an aromatic Schiff base intermediate. rsc.org This intermediate is more electrophilic than the original aldehyde, which facilitates a transimination step with a nitrogen nucleophile to form the acylhydrazone. rsc.org
The efficiency of these catalysts has been confirmed in both protic (water) and aprotic (acetonitrile) solvents. rsc.orgcsic.es In aqueous solutions at physiological pH, this compound has demonstrated significant catalytic activity in acylhydrazone exchange, even at low temperatures. rsc.org
Kinetic Analyses of Imine and Acylhydrazone Formation in Protic and Aprotic Solvents
A key finding from these rigorous kinetic analyses is that the imine formation between 3-hydroxy-4-nitrobenzaldehyde (B145838) and aniline derivatives, including this compound, follows an unconventional third-order kinetic model. rsc.orgcsic.esnih.govresearchgate.net Specifically, the reaction shows a partial order of two with respect to the aldehyde. rsc.orgcsic.esnih.govresearchgate.net
In aqueous buffer solutions (pH 7.8), the catalytic effect of this compound on acylhydrazone formation is clearly observable. The reaction between an aldehyde and an acylhydrazide proceeds significantly faster in the presence of this compound compared to the uncatalyzed reaction or reactions catalyzed by aniline or p-bromoaniline. rsc.org The electron-donating methoxy (B1213986) group in this compound enhances its nucleophilicity, making it a more effective catalyst than aniline or anilines with electron-withdrawing groups. rsc.orgrsc.org
The table below presents a qualitative comparison of the catalytic efficiency of different aniline derivatives in acylhydrazone formation in an aqueous buffer.
Table 2: Catalytic Efficiency of p-Substituted Aniline Derivatives in Acylhydrazone Formation
| Catalyst | p-Substituent | Relative Catalytic Activity |
|---|---|---|
| This compound | -OCH₃ | High |
| p-Toluidine | -CH₃ | High |
| Aniline | -H | Moderate |
| p-Bromoaniline | -Br | Low |
Reaction conditions: Aldehyde (0.09 mM), Acylhydrazide (0.9 mM), 20 mM Tris buffer (pH 7.8), T = 6 °C, 5% DMSO. rsc.org
Hydrolysis and Cleavage Mechanisms of this compound Derivatives
The hydrolysis and cleavage of derivatives of this compound are important reactions, particularly in the context of controlled drug delivery and polymer degradation.
For instance, N,N-Dibenzyl-p-anisidine can undergo hydrolysis under either acidic or basic conditions, resulting in the cleavage of the benzyl (B1604629) groups and the liberation of this compound.
Acid-Catalyzed Hydrolysis : In an acidic environment, the nitrogen atom is protonated. This protonation weakens the carbon-nitrogen (C–N) bond, thereby facilitating the cleavage of the benzyl group.
Base-Mediated Hydrolysis : Under basic conditions, hydroxide ions act as nucleophiles, attacking the electron-deficient benzylic carbon atom. This attack leads to the formation of this compound and benzyl alcohol.
The susceptibility of this compound derivatives to hydrolysis is also a key factor in enzymatic reactions. For example, in studies involving the enzyme leucine (B10760876) aminopeptidase, the substrate L-leucyl-p-anisidine is hydrolyzed. researchgate.net The electron-donating nature of the methoxy group in this compound, when compared to the electron-withdrawing nitro group in L-leucine-p-nitroanilide, influences the energetics of the enzymatic mechanism. rsc.org For L-leucyl-p-anisidine, all steps of the enzymatic hydrolysis mechanism were found to have similar energy barriers (18.0-19.0 kcal/mol). researchgate.net
Advanced Analytical and Spectroscopic Characterization Methodologies
Structural and Conformational Analysis
The elucidation of the three-dimensional arrangement of atoms and molecules in p-anisidine (B42471) and its polymeric forms is fundamental to understanding their properties and behavior. X-ray diffraction and nuclear magnetic resonance spectroscopy are powerful tools for this purpose.
X-ray Diffraction (XRD) for Crystalline Structure Elucidation
X-ray diffraction (XRD) is a primary technique for determining the long-range order and crystalline structure of materials. In the study of poly(this compound) (PPA), XRD is employed to examine the degree of crystallinity, which is influenced by synthesis conditions such as the concentration of the monomer, oxidant, and dopant acid. mdpi.comufam.edu.br
Different synthetic preparations can lead to PPA with varying percentages of crystallinity. mdpi.comnih.gov For instance, studies have shown that the nature of the dopant acid significantly affects the crystal structure of PPA. mdpi.com The XRD patterns of PPA can exhibit distinct peaks, and a broad halo in the pattern is indicative of reduced crystallinity. mdpi.comufam.edu.br For example, a study on a novel crystalline material based on this compound and 3,5-dinitrobenzoic acid confirmed a monoclinic crystal system with the P2₁/c space group using single-crystal XRD. researchgate.netasianresassoc.org Similarly, a Schiff base ligand derived from this compound was found to crystallize in the monoclinic space group P2₁/c. rsc.org
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| This compound-3,5-dinitrobenzoic acid | Monoclinic | P2₁/c | researchgate.netasianresassoc.org |
| 1-hydroxy-2-acetonapthanone-p-anisidine Schiff base | Monoclinic | P2₁/c | rsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymer Architecture (e.g., 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is instrumental in defining the molecular architecture of poly(this compound). It allows for the identification and quantification of different structural arrangements within the polymer chain, such as head-to-tail (HT) and head-to-head (HH) linkages. mdpi.comufam.edu.br High-resolution 13C NMR results have been crucial in confirming the proposed molecular structures of PPA and determining the percentage of HT and HH configurations. mdpi.comufam.edu.brnih.gov
The chemical shifts in the 13C NMR spectrum of this compound itself have been reported, with characteristic peaks corresponding to the carbon atoms in the methoxy (B1213986) group and the aromatic ring. rsc.orgrsc.org For instance, the carbon of the methoxy group appears around δ 55.7 ppm, while the aromatic carbons show signals at approximately δ 114.8, 116.4, 140.1, and 152.7 ppm. rsc.org In poly(this compound), the NMR data, including 1H NMR, can also suggest the degree of crystallinity, with overlapping signals indicating a more amorphous arrangement. rsc.org
| Carbon Atom | Chemical Shift (ppm) | Reference |
|---|---|---|
| -OCH3 | 55.7 | rsc.org |
| Aromatic C | 114.8 | rsc.org |
| 116.4 | ||
| 140.1 | ||
| 152.7 |
Vibrational and Electronic Spectroscopy for Mechanistic Insights
Spectroscopic techniques that probe the vibrational and electronic transitions within molecules are vital for understanding the mechanistic details of reactions involving this compound and for characterizing the resulting products.
Fourier Transform Infrared (FT-IR) Spectroscopy in Polymerization Studies
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for the molecular structural characterization of this compound and its polymers. mdpi.comufam.edu.br It is used to confirm the polymerization mechanisms by identifying key functional groups and changes in the polymer backbone. mdpi.comufam.edu.brnih.gov In studies of poly(this compound), FT-IR spectra show characteristic peaks that can be compared with calculated spectra to understand the influence of counterions and different polymerization pathways. mdpi.comufam.edu.brnih.gov
Key vibrational modes observed in the FT-IR spectra of PPA include ν(C–H), ν(N–H), ν(C–O), and ν(C–N–C). mdpi.comufam.edu.brnih.gov Attenuated Total Reflectance (ATR)-FTIR studies on the electropolymerization of this compound have indicated that the polymerization involves the nitrogen atoms, while the methoxy group remains unchanged. chemicalpapers.comresearchgate.net The spectra of synthesized poly(this compound) show characteristic peaks for C-H aromatic stretching, benzenoid and quinoid rings, C=C aromatic, aromatic amine, C-O aromatic, C-O-C, and C-N-C bonds. jmaterenvironsci.com
| Wavenumber (cm-1) | Assignment | Reference |
|---|---|---|
| 3068 | C-H aromatic | jmaterenvironsci.com |
| 1514 | Benzenoid and quinoid ring | jmaterenvironsci.com |
| 1454 | C=C aromatic | jmaterenvironsci.com |
| 1305 | Aromatic amine | jmaterenvironsci.com |
| 1259 | C-O aromatic | jmaterenvironsci.com |
| 1100 | C-N-C | jmaterenvironsci.com |
| 1026 | C-O-C | jmaterenvironsci.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Product Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is widely used for monitoring the progress of reactions and analyzing the products formed from this compound. For instance, in the oxidation of this compound, UV-Vis spectroscopy can be used to follow the formation of products like p-nitrosoanisole and 4-nitroso-4′-methoxydiphenylamine, which have distinct absorption features. researchgate.net The UV-Vis spectrum of the this compound monomer shows characteristic absorption peaks in the ultraviolet range. rsc.org
During the polymerization of this compound, the UV-Vis spectrum changes significantly, with the resulting poly(this compound) exhibiting broad absorption across the visible range. rsc.org The absorption bands in the UV-Vis spectra of PPA nanocomposites are attributed to π-π* transitions of the benzenoid rings and polaron-π* transitions. ua.es The position of these bands can provide information about the doping level of the polymer. ua.es The reaction of this compound with aldehydes, which forms a chromophore absorbing at 350 nm, is the basis for the Anisidine Value (AV) test, used to measure secondary oxidation products in fats and oils. mt.com
| Compound | Peak Wavelength (nm) | Solvent/State | Reference |
|---|---|---|---|
| This compound | 202 | DI Water | rsc.org |
| 233 | |||
| 300 | |||
| Poly(this compound) | 222 | DI Water | rsc.org |
| 278 | |||
| 334 |
Fluorescence Spectroscopy for Photophysical Behavior of Derivatives
Fluorescence spectroscopy is a valuable technique for investigating the photophysical properties of this compound derivatives. Studies on N,N-di(2-carboxyethyl)-p-anisidine have revealed fluorescence in both its protonated and unprotonated forms in aqueous solutions, with emission maxima at different wavelengths. researchgate.net The fluorescence intensity and wavelength can be influenced by the solvent polarity, with a blue shift and increased intensity observed when moving from aqueous to non-aqueous solutions. researchgate.net
The photophysical behavior of Schiff base lanthanum(III) complexes appended with this compound has also been explored using fluorescence spectroscopy, showing changes in peak intensity and shifts upon complexation. rsc.org Furthermore, the fluorescence properties of various other this compound derivatives, such as those of tetracyanoquinodimethane and trisubstituted thiophenes, have been studied, highlighting their potential as fluorescent materials. acs.orgrsc.org
| Compound | Excitation λ (nm) | Emission λ (nm) | Conditions | Reference |
|---|---|---|---|---|
| N,N-di(2-carboxyethyl)-p-anisidine (protonated) | 225 | 290 | Aqueous solution | researchgate.net |
| N,N-di(2-carboxyethyl)-p-anisidine (unprotonated) | 270 | 380 | Aqueous solution | researchgate.net |
| This compound-appended La(III) Schiff base complex | 300 | Shifted upon complexation | Ethanol solution | rsc.org |
Electrochemical Characterization Techniques for Polymer Films
Electrochemical methods are pivotal in characterizing the conductive properties of polymer films derived from this compound, offering insights into their synthesis and operational mechanisms.
The electropolymerization of this compound can be effectively monitored and characterized using a combination of Cyclic Voltammetry (CV) and Electrochemical Quartz Crystal Microbalance (EQCM). researchgate.netchemicalpapers.com CV involves scanning the potential of an electrode and measuring the resulting current, which provides information about the redox processes (oxidation and reduction) occurring. nepjol.inforesearchgate.net For this compound, the initial forward scan in CV typically shows a single oxidation peak corresponding to the formation of radical cations, which then polymerize on the electrode surface. nepjol.info
Simultaneously, EQCM measures minute changes in mass on the electrode surface by monitoring the resonant frequency of a quartz crystal. gamry.com This technique allows for the direct correlation of mass deposition with the electrochemical events observed in the voltammogram. chem-soc.sibiologic.net For instance, during the electropolymerization of this compound, an increase in the mass of the polymer film (poly(this compound)) is detected by the EQCM as the polymerization proceeds. researchgate.netchemicalpapers.com
Studies have shown that the medium's pH significantly influences the electrosynthesis. researchgate.netchempap.org In acidic media, a more electroactive and conductive poly(this compound) film is formed, whereas polymerization in basic media results in a highly resistive material. researchgate.netchemicalpapers.comchempap.org The EQCM can also be used to study the doping/undoping process of the resulting polymer film, where the exchange of ions and solvent molecules between the film and the electrolyte solution is monitored as mass changes during potential cycling. capes.gov.br
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the kinetics of charge transfer at the electrode-electrolyte interface. gamry.com The method involves applying a small amplitude AC potential signal over a range of frequencies and measuring the current response to determine the impedance of the system. gamry.com
For poly(this compound) films, EIS data can be used to model the system with an equivalent electrical circuit, often a Randles circuit, to extract key parameters. acs.orgmdpi.com One of the most important parameters is the charge-transfer resistance (Rct), which is inversely proportional to the rate of the electrochemical reactions at the electrode surface. gamry.commdpi.com A large Rct value signifies slow electron-transfer kinetics. researchgate.netchempap.org
Research on poly(this compound) films has demonstrated a clear correlation between the synthesis conditions and the charge transfer kinetics. For example, the Rct of films electropolymerized from this compound increases significantly as the pH of the medium increases from acidic to basic. researchgate.netchempap.org This finding, corroborated by CV results, confirms that films produced in basic media are more resistive and exhibit slower electron-transfer kinetics compared to those synthesized in acidic conditions. researchgate.netchemicalpapers.comchempap.org
| Synthesis Medium | Electrochemical Activity (from CV) | Charge Transfer Resistance (Rct) Trend (from EIS) |
|---|---|---|
| Acidic | High electroactivity, conductive | Lower Rct, faster kinetics |
| Basic | Low electroactivity, resistive | Higher Rct, slower kinetics |
Cyclic Voltammetry (CV) and Electrochemical Quartz Crystal Microbalance (EQCM)
Surface Morphological Analysis
The surface topography and structure of materials are critical to their function. Scanning Electron Microscopy provides high-resolution imaging to visualize these features.
Scanning Electron Microscopy (SEM) is an essential tool for examining the surface morphology of materials derived from this compound, such as poly(this compound) (PPA). ufam.edu.brnih.govmdpi.com The technique provides high-magnification images that reveal the texture, shape, and size of the constituent features of the material.
In other cases, such as during electropolymerization on electrode surfaces, PPA can form homogeneous and strongly adherent films. researchgate.netdergipark.org.tr SEM images clearly distinguish the modified electrode surface from the unmodified one, confirming the deposition of a polymer layer. researchgate.netchemicalpapers.comchempap.org The morphology can be tuned; for example, PPA synthesized on zinc-plated carbon steel has been observed to have a homogeneous crystalline structure. dergipark.org.tr
| Synthesis Method | Observed Morphology | Reference |
|---|---|---|
| Conventional Oxidative Polymerization | Needle and globular-particle morphologies | nih.govmdpi.com |
| Electropolymerization on Graphite (B72142) | Homogeneous material, distinct polymer films | researchgate.netchempap.org |
| Chemical Oxidation for Composite Films | Globular and rod-like structures | rsc.org |
| Electropolymerization on Zn-Plated Steel | Homogeneous crystalline structure | dergipark.org.tr |
Thermal Analysis for Stability and Degradation Profiles
Thermal analysis techniques are employed to measure the changes in a material's physical properties as a function of temperature, providing critical data on its stability, composition, and degradation behavior.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), often coupled with its derivative (DTG), are fundamental techniques for characterizing the thermal properties of this compound and its polymers. longdom.orgusda.gov
This compound Monomer: DSC analysis of this compound shows a sharp endothermic peak corresponding to its melting point. Studies have reported a melting temperature of approximately 59.4°C with a latent heat of fusion around 147-149 J/g. longdom.org TGA of the monomer reveals its thermal degradation profile. The onset temperature of thermal degradation for this compound has been observed at around 135-150°C. longdom.org The maximum rate of weight loss (Tmax), identified from the DTG curve, occurs at a slightly higher temperature, for example, around 166-168°C, indicating the point of most rapid decomposition. longdom.org
Poly(this compound) (PPA): The thermal behavior of the polymer is distinct from the monomer. TGA of PPA typically reveals a multi-stage decomposition process. rsc.org An initial weight loss observed below ~110°C is attributed to the evaporation of moisture. ua.esnih.gov This is followed by two subsequent stages of decomposition at higher temperatures. For HCl-doped PPA, the stages between approximately 105°C and 320°C are attributed to the loss of the HCl dopant from the polymer chain. rsc.org The final stage, occurring at higher temperatures (e.g., up to 600°C), corresponds to the complete thermal degradation and decomposition of the main polymer backbone. rsc.org The incorporation of nanofillers like titanium carbide or clay into the PPA matrix has been shown to improve the thermal stability of the resulting nanocomposites. ua.esnih.govresearchgate.net
| Material | Analysis | Parameter | Reported Value | Reference |
|---|---|---|---|---|
| This compound | DSC | Melting Temperature | ~59.4 °C | longdom.org |
| This compound | DSC | Latent Heat of Fusion | ~148 J/g | longdom.org |
| This compound | TGA | Onset of Degradation | ~135-150 °C | longdom.org |
| This compound | TGA-DTG | Tmax (Max Degradation Temp) | ~168 °C | longdom.org |
| Poly(this compound) (HCl doped) | TGA | Decomposition Stage 1 & 2 (Dopant Loss) | 105 - 320 °C | rsc.org |
| Poly(this compound) | TGA | Decomposition Stage 3 (Backbone Degradation) | > 320 °C | rsc.org |
Toxicological Mechanisms and Carcinogenesis Research
Carcinogenic Potential and Associated Mechanisms
Mechanistic Hypotheses for Bladder Carcinogenesis
While the precise mechanisms underlying the carcinogenicity of certain aromatic amines are complex and not fully elucidated, research on related compounds offers potential insights. For instance, the carcinogenicity of o-toluidine (B26562) is thought to involve multiple pathways, including metabolic activation to reactive metabolites that can bind to DNA and proteins, mutagenicity, oxidative DNA damage, and chromosomal damage. oup.com Although p-Anisidine (B42471) itself is classified differently from potent bladder carcinogens like o-anisidine (B45086), the study of these related compounds provides a framework for understanding potential, though not confirmed, mechanisms of toxicity. ser.nlimrpress.com
Comparative Carcinogenicity of Anisidine Isomers and Steric Effects
Significant differences in carcinogenic potential exist among the isomers of anisidine. Notably, o-anisidine hydrochloride has been shown to be carcinogenic in both mice and rats, inducing transitional-cell carcinomas of the urinary bladder. ser.nlinchem.orgiarc.fr In contrast, this compound hydrochloride did not produce carcinogenic effects in mice in the same studies. inchem.org The data for rats were considered inadequate for evaluation, and there were some questions regarding the purity of the compound tested. inchem.orgnih.gov
This disparity in carcinogenic activity between the o- and p-isomers is also observed in structurally similar amines like o- and p-toluidine (B81030), suggesting that steric effects—the spatial arrangement of atoms within the molecule—may play a role in the carcinogenicity of these compounds. industrialchemicals.gov.au The difference in the position of the methoxy (B1213986) group relative to the amino group likely influences the metabolic pathways and the reactivity of the resulting metabolites. oecd.org
International Agency for Research on Cancer (IARC) Classifications and Scientific Basis
The International Agency for Research on Cancer (IARC) has classified this compound as a Group 3 agent, meaning it is "not classifiable as to its carcinogenicity to humans." nih.govwho.int This classification is based on inadequate evidence of carcinogenicity in animals and a lack of data in humans. nih.gov The IARC's evaluation relied on studies, such as those conducted by the National Toxicology Program (NTP), which found no significant increase in tumor incidence in rats or mice treated with this compound hydrochloride. inchem.orgindustrialchemicals.gov.au
In contrast, o-anisidine is classified by IARC as a Group 2B carcinogen, "possibly carcinogenic to humans," based on sufficient evidence of carcinogenicity in experimental animals. ser.nlnih.govresearchgate.net
IARC Carcinogenicity Classifications for Anisidine Isomers
| Isomer | IARC Classification | Basis for Classification |
|---|---|---|
| This compound | Group 3 | Inadequate evidence in animals, no data in humans. nih.govwho.int |
| o-Anisidine | Group 2B | Sufficient evidence in animals (bladder tumors). ser.nlnih.govresearchgate.net |
| m-Anisidine | No data available | Not evaluated by IARC. imrpress.com |
Genotoxicity and Mutagenicity Studies
DNA Adduct Formation by this compound Metabolites
The genotoxicity of aromatic amines is often linked to their metabolic activation into reactive species that can bind to DNA, forming DNA adducts. This process is a critical step in the initiation of carcinogenesis. For the related compound o-anisidine, metabolic activation proceeds via N-hydroxylation to form N-(2-methoxyphenyl)hydroxylamine. oup.comsav.sknih.gov This reactive metabolite can then form deoxyguanosine adducts in DNA. oup.comnih.govoup.com Specifically, the major adduct has been identified as N-(deoxyguanosin-8-yl)-2-methoxyaniline. oup.comoup.comnih.gov These adducts have been observed in the urinary bladder of rats treated with o-anisidine, which is the target organ for its carcinogenicity. oup.comoup.com
While this compound is generally considered non-genotoxic in rodent carcinogenicity studies, in vitro studies have shown that it can be metabolized to a quinone imine that binds to DNA. industrialchemicals.gov.aunih.govebi.ac.uk This suggests a potential for DNA reactivity, although its significance in vivo remains less clear compared to the ortho isomer.
Role of N-Acetyltransferase Activity in Mutagenicity Enhancement
N-acetyltransferases (NATs) are enzymes that play a crucial role in the metabolism of arylamine compounds. acs.org The activity of these enzymes can significantly influence the mutagenicity of anisidine isomers. Studies have demonstrated that both this compound and o-anisidine show enhanced mutagenicity in Salmonella typhimurium tester strains that have elevated levels of N-acetyltransferase activity. nih.govsigmaaldrich.cntandfonline.com
In these specific bacterial strains, this compound exhibited a greater mutagenic response than o-anisidine. nih.gov This indicates that N-acetyltransferase enzymes are important in the metabolic activation of both isomers into mutagenic species. nih.gov The process likely involves an initial N-hydroxylation followed by O-acetylation by NAT, creating a highly reactive intermediate that can damage DNA. researchgate.net
Mutagenicity of Anisidine Isomers in Bacterial Strains with Elevated N-Acetyltransferase
| Compound | Activating System | Mutagenic Response | Reference |
|---|---|---|---|
| This compound | Hamster S9 or Ram Seminal Vesicle Microsomes (RSVM) | Positive | nih.gov |
| o-Anisidine | Hamster S9 | Positive | nih.gov |
| o-Anisidine | Ram Seminal Vesicle Microsomes (RSVM) | Not specified | nih.gov |
In Vitro Mammalian Chromosome Aberration Testing
Studies on the genotoxicity of this compound have explored its potential to induce chromosomal aberrations in mammalian cells in a laboratory setting. While some research on a this compound-appended Schiff base complex indicated no significant increase in chromosome aberrant cells, other data suggests that genotoxicity cannot be entirely ruled out for this compound itself. rsc.orgindustrialchemicals.gov.au For instance, one study assessing a samarium complex of a this compound-appended Schiff base found it to be non-mutagenic in both the Ames test and an in vitro mammalian chromosome aberration test. rsc.orgresearchgate.netnih.gov In this particular test, both chromatid and chromosome aberrations were analyzed, but no statistically significant increase in aberrant cells was observed at the tested doses. rsc.org
However, the broader toxicological profile for this compound suggests a potential for genotoxic effects. nih.gov While in vivo studies on mutagenicity and clastogenicity have yielded negative results, the available data is not considered sufficient to definitively rule out genotoxicity. industrialchemicals.gov.au
Table 1: Summary of In Vitro Mammalian Chromosome Aberration Test Findings for a this compound-Appended Complex
| Test System | Compound | Observed Effect |
| Mammalian Chromosome Aberration Test | This compound-Appended Samarium Complex | No significant increase in chromosome aberrant cells rsc.org |
Investigation of DNA Adduct Physico-Chemical Properties
A key mechanism in the carcinogenicity of many aromatic amines is their metabolic activation to reactive species that can bind to DNA, forming DNA adducts. Research on the related compound, o-anisidine, provides insight into this process. nih.gov Metabolites of o-anisidine, such as N-(2-methoxyphenyl)hydroxylamine, are capable of forming adducts with deoxyguanosine in DNA. nih.govsav.sk These adducts are polar compounds where the benzene (B151609) ring of the original molecule binds to the deoxynucleoside. nih.gov The formation of these DNA adducts is considered a crucial step in the initiation of carcinogenesis.
While direct studies on the physico-chemical properties of this compound DNA adducts are less detailed in the provided information, the behavior of its isomer suggests that metabolic activation and subsequent DNA binding are plausible mechanisms of toxicity. In vitro studies have indicated that this compound has the potential to covalently bind to DNA. An Escherichia coli DNA repair assay showed a significant decrease in the ratio of DNA repair-deficient to proficient strains after exposure to this compound, suggesting DNA damage.
Systemic Toxicity Pathways and Organ-Specific Effects
Exposure to this compound can lead to a variety of systemic toxic effects, impacting several major organ systems. psu.ac.thoxfordlabchem.comspectrumchemical.com The substance is known to be toxic to the blood, kidneys, liver, cardiovascular system, and central nervous system. psu.ac.thoxfordlabchem.comspectrumchemical.comchemicalbook.com
Hematological Alterations (e.g., Methemoglobinemia, Heinz Body Formation, Anemia) and Underlying Mechanisms
One of the most well-documented effects of this compound exposure is hematotoxicity. industrialchemicals.gov.au Like other aromatic amines, this compound can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen effectively. industrialchemicals.gov.auchemicalbook.comeclinpath.com This can lead to cyanosis, a bluish discoloration of the skin. chemicalbook.comcdc.gov
The formation of Heinz bodies is another characteristic hematological alteration. chemicalbook.comcdc.gov Heinz bodies are inclusions of denatured hemoglobin that attach to the red blood cell membrane. nih.govwikipedia.org This damage is often initiated by oxidative stress. nih.govwikipedia.org The presence of Heinz bodies reduces the deformability of red blood cells, making them more susceptible to destruction by macrophages in the spleen. nih.gov This process can lead to hemolytic anemia. nih.gov
Nephrotoxicity Research
Research has demonstrated the nephrotoxic potential of this compound. industrialchemicals.gov.au Studies in male Fischer 344 rats injected with this compound showed evidence of kidney damage. industrialchemicals.gov.aunii.ac.jp Specifically, these studies reported moderate to severe swelling of renal tubular epithelial cells and a significant increase in the urinary excretion of N-acetyl-β-D-glucosaminidase (NAG), an enzyme marker for renal dysfunction. industrialchemicals.gov.aunii.ac.jp It is suggested that p-aminophenol, a predicted metabolite of this compound, is a highly nephrotoxic substance that contributes to this kidney damage. industrialchemicals.gov.aunih.gov
Hepatic and Cardiovascular System Impacts
The liver and cardiovascular system are also identified as target organs for this compound toxicity. nih.govpsu.ac.thoxfordlabchem.comspectrumchemical.comchemicalbook.com While the specific mechanisms of hepatic toxicity are not extensively detailed in the provided search results, the liver is consistently listed as a target organ. psu.ac.thoxfordlabchem.comspectrumchemical.com The cardiovascular system can also be affected, potentially as a secondary consequence of the hematological effects, such as anemia and methemoglobinemia. psu.ac.thoxfordlabchem.comspectrumchemical.com
Central Nervous System Effects
Exposure to this compound can also impact the central nervous system (CNS). nih.govpsu.ac.thoxfordlabchem.comspectrumchemical.comchemicalbook.com Reported symptoms of exposure include headaches and dizziness. chemicalbook.comcdc.gov One study noted a decreased excitability of nerves in mice following dermal application of this compound. industrialchemicals.gov.au
Table 2: Summary of Systemic Toxicity and Organ-Specific Effects of this compound
| System/Organ | Effect |
| Hematological | Methemoglobinemia, Heinz body formation, Anemia industrialchemicals.gov.auchemicalbook.comcdc.gov |
| Renal | Nephrotoxicity, renal tubular epithelial cell swelling industrialchemicals.gov.aunii.ac.jp |
| Hepatic | Potential for hepatotoxicity psu.ac.thoxfordlabchem.comspectrumchemical.com |
| Cardiovascular | Identified as a target organ psu.ac.thoxfordlabchem.comspectrumchemical.com |
| Central Nervous System | Headaches, dizziness, decreased nerve excitability industrialchemicals.gov.auchemicalbook.comcdc.gov |
Mechanistic Studies of Dermal and Ocular Toxicity
The dermal and ocular toxicity of this compound is primarily attributed to its metabolic conversion into reactive species that can bind to proteins and trigger sensitization. industrialchemicals.gov.au In vitro studies and predictive models have elucidated the formation of several key reactive intermediates.
The bioactivation of this compound can lead to the formation of several electrophilic intermediates that readily react with nucleophilic sites on proteins. This covalent binding is a critical event in initiating toxic responses. The primary mechanisms involve the formation of nitroso moieties, nitrenium ions, and quinone imines. industrialchemicals.gov.aucdc.gov
Nitroso Moieties: The oxidation of the aromatic amine group of this compound can result in the formation of a nitroso derivative (4-nitroso-methoxybenzene). nih.gov This process can be catalyzed by enzymes like peroxidases. nih.gov In some biological systems, this nitroso intermediate can be formed from the oxidation of a hydroxylamine (B1172632) metabolite. nih.govresearchgate.net Nitrosoalkanes, analogous compounds, have been shown to bind to heme proteins. nih.gov This interaction with proteins is a key step in the toxic mechanism.
Nitrenium Ions: Aromatic amines can be metabolized to N-hydroxy metabolites, which can then be further converted to N-acetoxy metabolites. These N-acetoxy derivatives can non-enzymatically break down to form highly reactive nitrenium ions. cdc.gov These electrophilic ions can then form covalent adducts with macromolecules such as proteins and DNA. cdc.govresearchgate.net While the nitrenium ions of monocyclic arylamines are typically short-lived, they are considered potential mediators of biological activity. imrpress.com
Quinone Imines: Peroxidase-mediated oxidation of this compound is a significant pathway leading to the formation of reactive intermediates. nih.gov Horseradish peroxidase, for example, can oxidize this compound to a diimine intermediate, which subsequently hydrolyzes to a quinone imine. nih.gov This quinone imine is a reactive electrophile that can covalently bind to proteins. industrialchemicals.gov.aunih.gov This metabolic pathway is supported by in vitro studies demonstrating the covalent binding of this compound to proteins following metabolism. industrialchemicals.gov.aunih.gov
Table 1: Reactive Intermediates of this compound and their Formation
| Reactive Intermediate | Formation Pathway | Key Enzymes/Conditions | Reference |
|---|---|---|---|
| Nitroso Moiety | Oxidation of the amine group or hydroxylamine metabolite. | Peroxidases, Cytochrome P450 | nih.govnih.gov |
| Nitrenium Ion | Breakdown of N-acetoxy metabolites derived from N-hydroxy-p-anisidine. | Acetyltransferases | cdc.govresearchgate.net |
| Quinone Imine | Hydrolysis of a diimine intermediate formed via peroxidase-catalyzed oxidation. | Peroxidases (e.g., Horseradish Peroxidase) | industrialchemicals.gov.aunih.gov |
Skin sensitization is a potential toxicological endpoint for this compound. The mechanism of sensitization is predicted to occur through protein conjugation via a Michael addition reaction. industrialchemicals.gov.au The Michael addition, or conjugate addition, involves the attack of a nucleophile on an α,β-unsaturated carbonyl compound. oregonstate.edulibretexts.orglscollege.ac.in
In the context of this compound, the reactive quinone imine metabolite, being an α,β-unsaturated system, acts as a Michael acceptor. industrialchemicals.gov.auresearchgate.net Nucleophilic amino acid residues (such as cysteine) in skin proteins can act as Michael donors, attacking the electrophilic β-carbon of the quinone imine. researchgate.net This covalent bond formation results in a hapten-protein conjugate, which can be recognized by the immune system, leading to sensitization. The aza-Michael reaction, the addition of a nitrogen nucleophile, is a related process. lscollege.ac.in
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| p-aminophenol |
| N-methyl-p-anisidine |
| Glutathione |
| Ascorbic acid |
| 4-aminophenol |
| Benzoquinone imine |
| 4-nitroso-methoxybenzene |
| 4-methoxy-N-(4-nitrosophenyl)aniline |
| Amodiaquine quinone imine |
| Ethidium bromide |
| Acridine orange |
| Doxorubicin |
| o-anisidine |
| N-(2-methoxyphenyl)hydroxylamine |
| o-nitrosoanisole |
| 8-oxy-7,8-dihydro-2'-deoxyguanosine |
| 2,4-dimethylaniline |
| 4-ethylaniline |
| 2,6-dichloroaniline |
| 3,4-dimethoxyaniline |
| 2,4-dimethoxyaniline |
| p-toluidine |
| aminoglutethimide |
| N-acetylprocainamide |
| Ethyl acetoacetate |
| 3-buten-2-one |
| p-nitrosoanisole |
| 4-nitroso-4′-methoxydiphenylamine |
| 4-(6-amino-4-cyclohexylmethoxy-5-nitrosopyrimidin-2-ylamino)-N-(2,3-dihydroxypropyl)benzenesulfonamide |
| 4-(6-amino-4-cyclohexylmethoxy-5-nitrosopyrimidin-2-ylamino)-N-(2-hydroxyethyl)benzenesulfonamide |
| 4-(6-amino-4-cyclohexylmethoxy-5-nitrosopyrimidin-2-ylamino)-N-(2,3-dihydroxypropyl)benzenesulfonamide |
| bis-(4-methoxybenzyl)amine |
| Cyclohexylmethanol |
| 2,4,6-trichloropyrimidine |
| 6-amino-2-mercaptopyrimidin-4-ol |
Environmental Fate, Ecotoxicology, and Remediation Strategies
Biodegradation Pathways and Rates
Studies have shown that p-Anisidine (B42471) is susceptible to aerobic biodegradation in aquatic environments, although the rate can vary depending on the specific conditions. In a standard test using activated sludge, this compound, at a concentration of 100 mg/L, demonstrated 65.3% of its theoretical biochemical oxygen demand (BOD) after two weeks. nih.gov Another study found that this compound is readily biodegradable, showing 100% degradation after 14 days in an aerobic test with activated sludge. sigmaaldrich.com Research conducted under OECD Guideline 301A and 301E confirmed its ready biodegradability under certain conditions. europa.eu
The environment plays a significant role in the degradation rate. For instance, in river water, 82% of this compound degraded within three days, whereas in seawater, the degradation was only 2% over the same period. nih.gov A decomposition period of 64 days by soil microflora has also been reported. ymparisto.fi These findings suggest that while this compound can be effectively biodegraded, factors such as the microbial population and water salinity are critical.
Interactive Data Table: Aerobic Biodegradability of this compound
| Test Condition | Concentration | Duration | Degradation | Source |
| Activated Sludge (Japanese MITI test) | 100 mg/L | 2 weeks | 65.3% of theoretical BOD | nih.gov |
| Activated Sludge | Not specified | 14 days | 100% | sigmaaldrich.com |
| River Water | Not specified | 3 days | 82% | nih.gov |
| Seawater | Not specified | 3 days | 2% | nih.gov |
| Soil Microflora | Not specified | 64 days | Complete decomposition | ymparisto.fi |
The microbial degradation of this compound, an aniline (B41778) derivative, is a critical process in its environmental removal. Aromatic amines like this compound can be hazardous, and their fate, particularly the cleavage of the aromatic ring, is of significant interest. europa.euresearchgate.net The biodegradation of azo dyes, from which this compound can be a cleavage product, often involves an initial anaerobic cleavage of the azo bond, releasing aromatic amines. europa.eu These amines are then typically mineralized under aerobic conditions. europa.eu
Research has indicated that microorganisms can mineralize ring-substituted anilines through ortho-cleavage pathways. thegoodscentscompany.com The process often begins with the reductive cleavage of the azo linkage, followed by acetylation and hydroxylation of the resulting amine products. core.ac.uk For example, the degradation of p-aminoazobenzene by Pseudomonas cepacia resulted in the formation of aniline and p-phenylenediamine, which were subsequently transformed into various hydroxylated and acetylated compounds. core.ac.uk
Aerobic Biodegradability Studies in Aquatic Environments
Environmental Persistence and Mobility Research
The environmental persistence and mobility of this compound are influenced by its physicochemical properties. With a vapor pressure of 3.00 x 10⁻² mm Hg at 20°C, this compound is expected to exist primarily as a vapor in the atmosphere, where it is susceptible to degradation by photochemically-produced hydroxyl radicals, with an estimated half-life of 4.1 hours. nih.gov It may also undergo direct photolysis by sunlight. nih.gov
In soil, this compound is predicted to have very high mobility based on an estimated Koc of 45. nih.gov However, its pKa of 5.36 indicates that it will exist partially in a cationic form, which tends to adsorb more strongly to soil components than the neutral form. nih.gov Volatilization from moist soil and water surfaces is not considered a significant fate process. nih.gov The bioconcentration factor (BCF) is estimated to be low at 3.2 to 54, suggesting a low potential for accumulation in aquatic organisms. nih.govthermofisher.comfishersci.fi Persistence in water is considered unlikely due to its solubility and biodegradability. thermofisher.comfishersci.fifishersci.com
Interactive Data Table: Environmental Fate Parameters of this compound
| Parameter | Value | Environmental Compartment | Significance | Source |
| Vapor Pressure | 3.00 x 10⁻² mm Hg (20°C) | Air | Exists as vapor | nih.gov |
| Atmospheric Half-life | 4.1 hours | Air | Rapid degradation | nih.gov |
| Koc | 45 (estimated) | Soil | Very high mobility | nih.gov |
| pKa | 5.36 | Soil/Water | Partial cationic form, increased adsorption | nih.gov |
| Henry's Law Constant | 6.60 x 10⁻⁸ atm-cu m/mole | Water/Soil | Low volatilization potential | nih.gov |
| Bioconcentration Factor (BCF) | 3.2 - 54 | Aquatic Organisms | Low bioaccumulation potential | nih.govthermofisher.comfishersci.fi |
Ecotoxicological Impact Assessment on Aquatic Organisms
This compound is classified as very toxic to aquatic organisms. sigmaaldrich.comthermofisher.comfishersci.comscribd.comlakeland.edu This toxicity highlights the environmental risk associated with its release.
Studies have determined the ecotoxicological impact on various aquatic species. For the water flea Daphnia magna, the EC50 (the concentration causing an effect in 50% of the population) for immobilization over 48 hours is 0.18 mg/L. thermofisher.comfishersci.fifishersci.com Another study reported a 48-hour EC50 of 4.12 mg/L for Daphnia magna. sigmaaldrich.com A chronic toxicity study on Daphnia magna over 21 days found a No Observed Effect Concentration (NOEC) of 0.125 mg/L and an EC50 of 0.3 mg/L. For the freshwater algae Chlorella vulgaris, an EC50 value has also been determined. sigmaaldrich.com In microorganisms, an EC50 of 14.5 mg/L after 30 minutes has been recorded. fishersci.fifishersci.com
Interactive Data Table: Ecotoxicity of this compound
| Organism | Test Type | Endpoint | Value (mg/L) | Duration | Source |
| Daphnia magna (Water Flea) | Acute | EC50 (Immobilization) | 0.18 | 48 hours | thermofisher.comfishersci.fifishersci.com |
| Daphnia magna (Water Flea) | Acute | EC50 (Immobilization) | 4.12 | 48 hours | sigmaaldrich.com |
| Daphnia magna (Water Flea) | Chronic | NOEC | 0.125 | 21 days | |
| Daphnia magna (Water Flea) | Chronic | EC50 | 0.3 | 21 days | |
| Microorganisms | Acute | EC50 | 14.5 | 30 minutes | fishersci.fifishersci.com |
Advanced Remediation Technologies for this compound Contamination
Given the toxic and often refractory nature of this compound and similar compounds in industrial wastewater, conventional treatment methods can be insufficient. researchgate.netdntb.gov.ua Advanced Oxidation Processes (AOPs) have emerged as highly effective and promising technologies for the degradation of such organic pollutants. dntb.gov.uanih.gov AOPs are primarily based on the generation of highly reactive hydroxyl radicals (HO•) which can non-selectively oxidize a wide range of organic compounds, potentially leading to their complete mineralization into carbon dioxide and water. nih.gov
The Fenton process, a type of AOP involving hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺), has been specifically studied for the treatment of this compound. researchgate.netresearchgate.net The efficiency of the Fenton process is highly dependent on several parameters, including pH, and the concentrations of H₂O₂ and Fe²⁺. researchgate.netresearchgate.net Optimization of these parameters is crucial for maximizing the degradation of this compound. researchgate.net Research has shown that for an initial this compound concentration of 0.5 mM, a maximum removal of 88.95% and a 76.43% reduction in Chemical Oxygen Demand (COD) were achieved at a pH of 2.5 and a [H₂O₂]/[Fe²⁺] ratio of 70:1 over a 24-hour reaction time. researchgate.net Other AOPs, such as photo-Fenton and UV-based processes, have also been recognized for their high efficiency in degrading organic contaminants. nih.gov
Interactive Data Table: Optimized Fenton's Oxidation of this compound
| Parameter | Optimal Value/Ratio | Initial this compound Conc. | Reaction Time | This compound Removal | COD Removal | Source |
| pH | 2.5 | 0.5 mM | 24 hours | 88.95% | 76.43% | researchgate.net |
| [H₂O₂]/[Fe²⁺] Ratio | 70:1 | 0.5 mM | 24 hours | 88.95% | 76.43% | researchgate.net |
Photocatalytic Degradation Studies
Photocatalytic degradation, a subset of advanced oxidation processes (AOPs), has been investigated as a promising method for the remediation of wastewater containing persistent organic pollutants such as this compound. tsijournals.com This process typically utilizes semiconductor materials, which, upon activation by light, generate highly reactive oxygen species (ROS) capable of breaking down complex organic molecules into simpler, less harmful substances. Research in this area focuses on optimizing reaction conditions, understanding degradation mechanisms, and identifying intermediate byproducts.
Studies on the photo-assisted oxidation of this compound, particularly using the photo-Fenton process, provide significant insights into its degradation behavior. The photo-Fenton reagent (Fe²⁺/H₂O₂) in the presence of light generates powerful hydroxyl radicals (•OH), which are the primary agents of oxidation. tsijournals.comnih.gov The effectiveness of this degradation is highly dependent on several key operational parameters.
Research conducted on the Fenton's oxidation of this compound, a closely related AOP, has systematically evaluated the influence of initial pH, the ratio of hydrogen peroxide to ferrous ion concentration, and the initial pollutant concentration on removal efficiency. In one such study, the maximum removal of this compound (88.95%) and chemical oxygen demand (COD) (76.43%) was achieved at a pH of 2.5 with a [H₂O₂]/[Fe²⁺] ratio of 70:1 for an initial this compound concentration of 0.5 mM over a 24-hour reaction time. researchgate.netresearchgate.net The findings from these studies are crucial for understanding the oxidative degradation pathways of this compound.
Table 1: Effect of Process Parameters on the Fenton's Oxidation of this compound Data synthesized from studies on Fenton's oxidation, a process mechanistically similar to heterogeneous photocatalysis in its reliance on hydroxyl radical attack. researchgate.netresearchgate.net
| Parameter | Condition | This compound Removal (%) | COD Removal (%) | Optimal Value |
|---|---|---|---|---|
| pH | 1.5 | 80.23 | 68.32 | |
| 2.0 | 85.34 | 72.87 | ||
| 2.5 | 88.95 | 76.43 | 2.5 | |
| 3.0 | 79.89 | 67.54 | ||
| 3.5 | 70.12 | 59.88 | ||
| Initial H₂O₂ Conc. (mM) | 2.5 | 78.55 | 68.42 | |
| (at [Fe²⁺] = 0.05 mM) | 3.5 | 88.95 | 75.41 | 3.5 mM |
| 4.5 | 82.13 | 70.23 | ||
| Initial Fe²⁺ Conc. (mM) | 0.025 | 81.76 | 69.98 | |
| (at [H₂O₂] = 3.5 mM) | 0.050 | 88.95 | 75.41 | 0.050 mM |
| 0.075 | 86.43 | 73.12 | ||
| 0.100 | 84.91 | 71.56 | ||
| Initial this compound (mM) | 0.5 | 88.95 | 76.43 | |
| (at optimal pH & reagent ratio) | 1.0 | 81.45 | 69.21 | |
| 1.5 | 75.33 | 63.88 | ||
| 2.0 | 68.91 | 58.14 |
The mechanism of photo-assisted oxidation involves the generation of hydroxyl radicals from the reaction between ferrous ions and hydrogen peroxide, which is accelerated by light. tsijournals.com These hydroxyl radicals then attack the this compound molecule. In a study involving the photo-assisted oxidation of this compound in methanol (B129727), the primary photoproduct was identified and characterized through spectral and chemical analysis as p-nitroanisole. tsijournals.com This indicates that oxidation of the amino group is a key step in the degradation pathway.
While specific studies detailing the heterogeneous photocatalytic degradation of this compound using common catalysts like Titanium dioxide (TiO₂) or Zinc oxide (ZnO) are not extensively documented in the reviewed literature, the general principles are well-established from research on analogous compounds. mdpi.comresearchgate.netscielo.org.mx The process begins with the absorption of photons with energy greater than the bandgap of the semiconductor catalyst. This creates electron-hole pairs. The photogenerated holes are powerful oxidizing agents, while the electrons can react with adsorbed oxygen to produce superoxide (B77818) radicals. Both holes and superoxide radicals can lead to the formation of highly reactive hydroxyl radicals, which subsequently degrade the organic substrate. mdpi.com
The kinetics of photocatalytic degradation for many organic pollutants follow a pseudo-first-order model, often described by the Langmuir-Hinshelwood kinetic expression. mdpi.comscielo.org.mx This model accounts for the adsorption of the substrate onto the catalyst surface as a key step preceding the photoreaction.
Table 2: Summary of Research Findings on Photocatalytic Degradation of Aromatic Compounds
| Catalyst | Target Compound | Light Source | Key Findings | Reference |
|---|---|---|---|---|
| P-doped TiO₂ | Ciprofloxacin | Simulated Sunlight | Degradation follows first-order kinetics; efficiency is pH and concentration-dependent. | nih.gov |
| ZnO | 2,4-dinitrophenol | UV Light | Rate increases with light intensity and catalyst amount up to an optimum; pH 6 was optimal. | researchgate.net |
| ZnO | Methylene (B1212753) Blue | Solar Irradiation | 89.32% degradation in 2 hours; follows pseudo-first-order kinetics. | mdpi.com |
| Na-doped ZnO | Congo Red | Sunlight | 98.9% removal in 70 min at pH 9; follows first-order kinetics. | sapub.org |
The research on related compounds suggests that the photocatalytic degradation of this compound would likely proceed through pathways involving hydroxylation of the aromatic ring and oxidation of the amine and methoxy (B1213986) functional groups, ultimately leading to ring cleavage and mineralization into carbon dioxide, water, and inorganic ions.
Advanced Applications in Chemical and Material Sciences
Polymer Chemistry and Conducting Polymers
In the field of polymer chemistry, p-Anisidine (B42471) serves as a monomer for the creation of conducting polymers with tailored functionalities. These polymers are at the forefront of materials science research due to their potential in electronic and electrochemical devices.
Poly(this compound) (PPA) as a Derivative of Polyaniline
Poly(this compound) (PPA) is a derivative of polyaniline (PANI), distinguished by a methoxy (B1213986) (–OCH3) group at the para position of the phenyl ring. mdpi.comdntb.gov.uanih.govnih.gov This substitution significantly influences the polymer's electronic characteristics and conformational structure. mdpi.comufam.edu.br The presence of the electron-donating methoxy group modifies the physicochemical properties of the polymer compared to its parent, polyaniline. mdpi.comufam.edu.br The synthesis of PPA is typically achieved through the oxidative polymerization of the this compound monomer. mdpi.comdntb.gov.uaresearchgate.net
Synthesis and Characterization of PPA Nanocomposites (e.g., PPA/TiC, PPA-co-ANI/TiC)
The properties of PPA can be further enhanced by creating nanocomposites with various inorganic materials. For instance, novel polymer/TiC nanocomposites, including PPA/TiC and poly(this compound-co-aniline)/TiC (PPA-co-ANI/TiC), have been successfully synthesized. ua.esresearchgate.netresearchgate.net This is typically achieved through chemical oxidation polymerization of this compound and/or aniline (B41778) monomers in the presence of titanium carbide (TiC) nanoparticles. ua.esresearchgate.net
These nanocomposites are characterized using a suite of analytical techniques to understand their structure, morphology, and thermal stability. ua.esresearchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy confirms the molecular structure and interactions between the polymer and the nanoparticles. ua.esresearchgate.net
X-ray Diffraction (XRD) indicates the presence of interactions between the polymer and TiC nanoparticles and can reveal information about the crystalline structure. ua.esresearchgate.net
Transmission Electron Microscopy (TEM) provides insights into the morphology and the distribution of the nanoparticles within the polymer matrix. ua.es
Thermogravimetric Analysis (TGA) shows that the incorporation of TiC nanoparticles can improve the thermal stability of the resulting polymers. ua.esresearchgate.net
The electrical conductivity of these nanocomposites has been reported to be in the range of 0.079–0.91 S cm-1. ua.esresearchgate.netresearchgate.net
Table 1: Characterization of PPA-based Nanocomposites
| Nanocomposite | Synthesis Method | Key Characterization Findings | Reference |
|---|---|---|---|
| PPA/TiC | Chemical Oxidation Polymerization | Interaction between PPA and TiC confirmed by XRD and FTIR. Improved thermal stability observed with TGA. | ua.esresearchgate.net |
| PPA-co-ANI/TiC | Chemical Oxidation Polymerization | Successful copolymerization and incorporation of TiC nanoparticles. | ua.esresearchgate.net |
| PPA/TiO2 | Oxidative Polymerization | Electroactive microspheres produced. | mdpi.comnih.govresearchgate.net |
Development of PPA for Anodic Materials in Hydrometallurgy
Researchers have explored the use of PPA as an alternative to polyaniline in the development of anodic materials for hydrometallurgy. mdpi.comnih.govufam.edu.brresearchgate.netresearchgate.net The unique electrochemical properties of PPA make it a candidate for applications where controlled electrochemical processes are essential.
Electroactive Microspheres as Fillers for Antistatic and Anticorrosion Coatings
Electroactive microspheres have been produced through the oxidative polymerization of this compound and aniline monomers on titanium dioxide (TiO2) nanoparticles. mdpi.comnih.govresearchgate.net These PPA-based microspheres show potential as functional fillers in the formulation of antistatic and anticorrosion coatings. mdpi.comua.esresearchgate.netresearchgate.netresearchgate.netscispace.com The incorporation of these conductive particles can dissipate static charge and provide a barrier to corrosive agents.
Interfacing PPA with Photosystem I for Photoactive Composite Film Fabrication
A significant area of research involves interfacing PPA with Photosystem I (PSI), a photoactive protein complex found in photosynthetic organisms. rsc.orgrsc.orgsigmaaldrich.comresearchgate.net PSI is a promising component for biohybrid renewable energy applications due to its high quantum yield. rsc.orgrsc.orgresearchgate.net To overcome the electrically insulating nature of PSI, it can be combined with a conducting polymer like PPA. rsc.orgrsc.orgresearchgate.net
Photoactive composite films of PSI and PPA are fabricated, often by drop-casting a mixture of the two components. rsc.orgresearchgate.net These composite films exhibit enhanced photocurrent generation compared to films made of either component alone, demonstrating a synergistic effect. rsc.orgrsc.org The photocurrent densities of these PSI-PPA films can reach several μA cm⁻². rsc.orgrsc.orgresearchgate.net Research has shown that tuning parameters such as film thickness and the weight percentage of PSI (with optimal results around 2 wt%) can maximize the photocurrent output. rsc.orgrsc.org
The function of these biohybrid films relies on the efficient electron or hole exchange between PPA and the P700 reaction center of PSI. rsc.org P700 is the primary electron donor in PSI. nih.gov Upon light excitation, P700 becomes excited (P700*) and donates an electron, resulting in its oxidized state (P700+). nih.gov For the system to function continuously, P700+ must be reduced back to its ground state.
This compound has an oxidation potential of +0.393 V vs. NHE, which makes it a potential candidate for electron/hole exchange with the P700 site of PSI, which has a potential of 0.495 V vs. NHE. rsc.org This favorable energy alignment allows the conducting polymer to effectively transfer charge to or from the P700 site, facilitating the movement of excited electrons within the composite network. rsc.orgrsc.org
Photoelectrochemical Property Modulation in Composite Films
The monomer this compound serves as a precursor for the synthesis of poly(this compound) (PPA), a conducting polymer that has been a subject of research in the development of photoactive composite films. rsc.orgrsc.orgresearchgate.net These films are particularly notable for their application in biohybrid energy systems, where they are combined with Photosystem I (PSI), a photoactive protein complex found in photosynthetic organisms. rsc.orgrsc.orgresearchgate.netvanderbilt.edu The integration of PPA with PSI aims to leverage the high quantum yield of PSI for renewable energy applications by overcoming its natural electrical insulation. rsc.orgrsc.orgresearchgate.netvanderbilt.edu
Research has focused on creating composite films by chemically oxidizing this compound to produce PPA, which is then interfaced with PSI. rsc.orgrsc.orgresearchgate.net These PSI-PPA composite films, typically fabricated through drop-casting, exhibit notable photoelectrochemical properties. rsc.orgrsc.orgresearchgate.net When tested in a 3-electrode setup with appropriate mediators, these films have demonstrated the ability to generate photocurrent densities in the range of several microamperes per square centimeter (μA/cm²). rsc.orgrsc.orgresearchgate.net
A key finding from these studies is the synergistic relationship between PPA and PSI within the composite films. The photocurrent output of the PSI-PPA composite films is significantly higher than that of films made from either PPA or PSI alone. rsc.orgrsc.orgvanderbilt.edu This enhancement underscores the effective charge-carrying role of the PPA matrix, which facilitates the transport of excited electrons generated by PSI upon light exposure. rsc.orgrsc.orgresearchgate.netvanderbilt.edu
The performance of these photoactive films is influenced by their physical characteristics. Research indicates that both the film thickness and the concentration of PSI are critical parameters for optimizing photocurrent generation. rsc.orgrsc.orgresearchgate.net Optimal results have been observed with an intermediate film thickness and a relatively dilute PSI loading of approximately 2% by weight. rsc.orgrsc.orgresearchgate.net This highlights the importance of dilute PSI concentrations in achieving high photocurrents in such PSI-polymer biohybrid films. rsc.orgrsc.orgresearchgate.net
Table 1: Photoelectrochemical Properties of PSI-PPA Composite Films
| Parameter | Finding | Source |
|---|---|---|
| Precursor Monomer | p-Anisidine (4-methoxy-aniline) | rsc.orgrsc.orgresearchgate.net |
| Resulting Polymer | Poly(p-anisidine) (PPA) | rsc.orgrsc.orgresearchgate.netvanderbilt.edu |
| Fabrication Method | Chemical oxidation of monomer and drop-casting of PSI-PPA mixture | rsc.orgrsc.orgresearchgate.netvanderbilt.edu |
| Photocurrent Density | Several μA/cm² | rsc.orgrsc.orgresearchgate.net |
| Performance Synergy | Composite film photocurrent exceeds that of single-component films | rsc.orgrsc.orgvanderbilt.edu |
| Optimal PSI Loading | ~2 wt% | rsc.orgrsc.orgresearchgate.net |
Use as Antioxidant in Polymer and Rubber Stabilization Research
In the field of polymer science, this compound has been investigated as a functional component in the development of non-migratory antioxidant packaging materials. yonsei.ac.krresearchgate.net The primary goal of this research is to create active packaging systems that can prevent oxidative degradation in food and other products without the risk of the antioxidant additive leaching into the packaged contents. yonsei.ac.krresearchgate.net
The approach involves covalently immobilizing this compound, which acts as a free-radical scavenger, onto the surface of a polymer film. yonsei.ac.krresearchgate.net One method involves an initial photografting step where a reactive monomer, such as glycidyl (B131873) methacrylate (B99206) (GMA), is grafted onto a polypropylene (B1209903) (PP) film surface. yonsei.ac.krresearchgate.net This creates a surface rich in oxirane rings, to which this compound is then chemically bonded through a ring-opening reaction. yonsei.ac.krresearchgate.net The result is a PP film with this compound permanently attached to its surface (PP-g-GMA-g-PA). yonsei.ac.kr
Characterization of these antioxidant films has confirmed the presence and antioxidant functionality of the immobilized this compound. yonsei.ac.krresearchgate.net Studies utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) assays and electrochemical analysis have shown that the modified films possess significant antioxidant properties and oxidation-reduction features. yonsei.ac.krresearchgate.net As a conducting polymer, the immobilized this compound can readily interact with and neutralize radical species. yonsei.ac.kr
The effectiveness of these non-migratory antioxidant films has been demonstrated in storage tests with various food matrices. yonsei.ac.krresearchgate.net The films have been shown to significantly retard the degradation of vitamin C and prevent lipid oxidation in stored oils. yonsei.ac.krresearchgate.net Crucially, migration tests have confirmed that no this compound residues were detected in food simulant solvents after incubation, highlighting the stability and safety profile of this covalent immobilization approach for packaging applications. yonsei.ac.krresearchgate.net
Table 2: Research Findings on this compound in Antioxidant Polymer Films
| Research Aspect | Detail | Finding | Source |
|---|---|---|---|
| Application Goal | Non-migratory antioxidant active packaging | To prevent lipid oxidation and extend shelf life | yonsei.ac.krresearchgate.netresearchgate.net |
| Base Polymer | Polypropylene (PP) | Substrate for surface modification | yonsei.ac.krresearchgate.net |
| Immobilization Method | Photografting of glycidyl methacrylate (GMA), followed by ring-opening reaction with p-Anisidine | Covalent bonding of the antioxidant to the polymer surface | yonsei.ac.krresearchgate.net |
| Functionality | Free-radical scavenger | Inactivates free radicals, as shown by DPPH assay | yonsei.ac.kr |
| Performance | Retardation of Oxidation | Significantly slowed vitamin C degradation and oil oxidation during storage | yonsei.ac.krresearchgate.net |
| Migration | Non-migratory | No detectable migration of residues into food simulants | yonsei.ac.krresearchgate.net |
Applications in Analytical Chemistry and Chemical Sensing
p-Anisidine (B42471) Value (p-AV) in Lipid Oxidation Assessment
The this compound value (p-AV) is a critical parameter in the food industry for assessing the quality and oxidative stability of fats and oils. cawood.co.uk It specifically measures the secondary products of lipid oxidation, which are largely responsible for the off-flavors and odors associated with rancidity. cawood.co.uk
The p-AV test quantifies the level of secondary oxidation products, primarily aldehydes, but also including carbonyls, trienes, and ketones, in fats and oils. cdrfoodlab.com These compounds arise from the decomposition of hydroperoxides, which are the primary products of lipid oxidation. cawood.co.uk The methodology is based on the reaction of this compound with aldehydes, particularly α,β-unsaturated aldehydes, to form a Schiff base that absorbs light at 350 nm. chemicalbook.comijiset.com The intensity of this absorption is directly proportional to the concentration of these secondary oxidation products. chemicalbook.com The p-AV is therefore a measure of the "oxidation history" of an oil or fat. cdrfoodlab.com
The p-AV test is particularly effective in detecting unsaturated aldehydes, which are significant contributors to undesirable flavors. chemicalbook.com This makes it a valuable tool for quality control in the food industry, especially for products like palm oil, various vegetable oils (rapeseed, soybean, sunflower), fish oil, and even substances like lanolin used in cosmetics. cdrfoodlab.com
Table 1: Key Secondary Oxidation Products Measured by this compound Value
| Product Class | Specific Examples | Significance in Lipid Oxidation |
| Aldehydes | 2-Alkenals, 2,4-Alkadienals | Major contributors to rancid off-flavors and odors. cdrfoodlab.comnih.gov |
| Carbonyls | General class including aldehydes and ketones | Indicates advanced stages of oxidation. cdrfoodlab.com |
| Ketones | Various | Contribute to the overall secondary oxidation profile. cdrfoodlab.comcdrfoodlab.com |
| Trienes | Conjugated trienes | Can be formed during the oxidation process. cdrfoodlab.com |
While the p-AV provides a measure of secondary oxidation, it is often used in conjunction with primary oxidation indicators, such as the Peroxide Value (PV), to provide a more complete picture of the oil's quality. cawood.co.ukeurofinsus.com The PV measures the concentration of hydroperoxides, the initial products of oxidation. eurofinsus.com
The relationship between PV and p-AV can be complex. In the early stages of oxidation, the PV increases, while the p-AV remains low. As oxidation progresses, hydroperoxides decompose, leading to a decrease in PV and a corresponding increase in p-AV as secondary products are formed. cawood.co.uk Therefore, an oil could have a low PV but a high p-AV, indicating that it is in an advanced state of rancidity. cdrfoodlab.com
To provide a single, comprehensive measure of oxidative status, the Total Oxidation (TOTOX) value is often calculated. nano-lab.com.tr The TOTOX value combines the PV and p-AV, offering an indication of both the current and past state of oxidation. nano-lab.com.tr The formula for calculating the TOTOX value is:
TOTOX = 2 * PV + p-AV nano-lab.com.trcabidigitallibrary.org
A lower TOTOX value generally indicates better oil quality. For instance, some studies suggest critical limits for edible oils to be a PV of <5 mEq/kg, a p-AV of <20, and a TOTOX value of <26. nano-lab.com.tr However, it's important to note that official standard quality criteria for TOTOX values in oils are not universally established. nano-lab.com.tr In some cases, a direct correlation between PV and p-AV may not be observed, especially in materials like FAME (Fatty Acid Methyl Esters), where primary oxidation products are rapidly converted to secondary ones. tandfonline.com
Table 2: Relationship between Oxidation Indicators
| Indicator | What it Measures | Stage of Oxidation | Relationship to Overall Quality |
| Peroxide Value (PV) | Hydroperoxides | Primary | Increases in early stages, then decreases. cawood.co.uk |
| This compound Value (p-AV) | Aldehydes and other secondary products | Secondary | Increases as oxidation progresses. cawood.co.uk |
| Total Oxidation (TOTOX) Value | Overall oxidation status | Primary and Secondary | Provides a comprehensive quality assessment. nano-lab.com.tr |
The determination of the this compound value is standardized by organizations such as the International Organization for Standardization (ISO) and the American Oil Chemists' Society (AOCS). The ISO 6885 standard specifies a method for determining the anisidine value in animal and vegetable fats and oils. iteh.aiiteh.ai The AOCS Official Method Cd 18-90 is also a widely recognized standard. cdrfoodlab.commenidimedica.gr
The standard principle involves reacting a test solution of the oil in isooctane (B107328) with a this compound solution in acetic acid and measuring the increase in absorbance at 350 nm. iteh.aiiteh.ai
Recent advancements have led to the development of more rapid and user-friendly methods for p-AV determination. For example, the CDR FoodLab® system offers a kinetic analysis method that can provide results in about one minute. cdrfoodlab.com This system has shown a good correlation with the official AOCS method. cdrfoodlab.com Similarly, MenidiMedica Biotech has developed a method with a high correlation (R² = 0.9967) to the AOCS official method. menidimedica.gr These rapid methods facilitate real-time process adjustments and improve quality control efficiency. qclscientific.com
Sample Preparation for p-AV Analysis:
Oils: Can be analyzed directly. cdrfoodlab.com
Solid Fats: Need to be melted in a water bath before sampling. cdrfoodlab.com
Dried Fruit in Shell and Fried Products: The oil can be extracted using a simple mechanical treatment. cdrfoodlab.com
Bakery Products and Spreads: Require grinding and the use of a water-based fat extraction aid, followed by centrifugation to separate the fat. cdrfoodlab.com
It is crucial to use reagents of recognized analytical grade and to handle this compound with care due to its toxicity. iteh.aiiteh.ai The this compound reagent itself has a limited shelf life and should be prepared fresh on the day of use. iteh.ai
Correlation with Primary Oxidation Indicators and Overall Quality
Development of Advanced Detection Methods for this compound in Environmental and Biological Matrices
The detection and quantification of this compound in various environmental and biological samples are crucial due to its potential toxicity and widespread industrial use. Researchers have focused on developing sensitive, selective, and rapid analytical methods to monitor its presence at trace levels. These advanced methods primarily include electrochemical sensors, chromatographic techniques, and optical sensors, each offering distinct advantages for specific applications.
Electrochemical Sensors
Electrochemical methods have emerged as a powerful tool for this compound detection due to their inherent simplicity, rapid response, and cost-effectiveness. rsc.org The development of chemically modified electrodes has significantly enhanced the sensitivity and selectivity of these sensors.
One approach involves the use of a carbon paste electrode (CPE) modified with natural phosphate (B84403) (NP). globaljournals.orgengineeringresearch.org In this method, this compound strongly adsorbs onto the surface of the NP-CPE, facilitating its electrochemical quantification. globaljournals.org The performance of such sensors has been optimized using voltammetric techniques like cyclic voltammetry (CV) and square wave voltammetry (SQW). engineeringresearch.org These modified electrodes are advantageous due to the simplicity of their preparation and the low solubility of the natural phosphate in aqueous solutions, which prevents leaching. engineeringresearch.org
The electropolymerization of this compound itself onto electrode surfaces is another area of investigation. Studies on the electropolymerization of this compound on graphite (B72142) electrodes have shown that the resulting polymer-modified electrodes can be used for sensing applications. researchgate.net For instance, a PEDOT:PSS/poly(this compound) nanocomposite platform has been developed for gas sensing, demonstrating its utility in environmental monitoring. rsc.org Furthermore, research into the electrochemical oxidation of this compound at gold and platinum electrodes using linear sweep and hydrodynamic voltammetry has led to sensitive methods for its estimation in micro-quantities. One such study reported a lower limit of detection of 3.2 x 10⁻⁵ M. researchgate.net
| Electrode/Sensor Platform | Analytical Technique | Matrix | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Natural Phosphate Modified Carbon Paste Electrode (NP-CPE) | Cyclic Voltammetry (CV), Square Wave Voltammetry (SQW) | Aqueous Solution | Not specified, but reported as sensitive for trace levels | globaljournals.orgengineeringresearch.org |
| Platinum Electrode | Hydrodynamic Voltammetry | Aqueous Solution (Acetate Buffer) | 3.2 x 10⁻⁵ M | researchgate.net |
| Poly(this compound) Modified Graphite Electrode | Cyclic Voltammetry (CV) | Aqueous Solution | Developed for potential biosensor applications | researchgate.net |
| PEDOT:PSS/poly(this compound) Nanocomposite | Chemiresistive Sensing | Gas (CO) | Enhanced CO detection demonstrated | rsc.org |
Chromatographic Methods
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are well-established for the precise and reliable determination of this compound in complex matrices. nih.goveuropa.eu
HPLC coupled with an ultraviolet (UV) detector is a common method for analyzing this compound in workplace air. researchgate.netnih.gov For example, NIOSH Method 2514 utilizes an XAD-2 sorbent tube for sample collection, followed by desorption with methanol (B129727) and analysis by HPLC-UV. nih.govkeikaventures.com This method has a reported detection limit of 0.35 µg per sample. nih.govkeikaventures.com Another study established an HPLC-UV method with a C18 column for workplace air, achieving a detection limit of 0.15 µg/ml and a linear range of 0-100 µg/ml. researchgate.netnih.gov
For higher sensitivity and selectivity, mass spectrometry detectors are employed. A GC-MS method was developed to trace this compound as a genotoxic impurity in Esomeprazole magnesium, a pharmaceutical substance. ajrconline.org This method demonstrated excellent sensitivity with a limit of detection (LOD) of 0.0004 µg/g and a limit of quantification (LOQ) of 0.001 µg/g. ajrconline.org
In the context of biological monitoring, a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been developed for the simultaneous analysis of 39 primary aromatic amines, including this compound, in human urine. nih.govresearchgate.net This highly sensitive method, which involves sample hydrolysis and extraction, achieved LODs in the range of 0.025–0.20 ng/mL, making it suitable for assessing human exposure to these compounds. nih.govresearchgate.net
| Method | Matrix | Limit of Detection (LOD) | Linear Range | Recovery | Reference |
|---|---|---|---|---|---|
| HPLC-UV | Workplace Air | 0.15 µg/mL | 0 - 100 µg/mL | >95% (sampling efficiency) | researchgate.netnih.gov |
| HPLC-UV (NIOSH 2514) | Workplace Air | 0.35 µg/sample | 0.06 - 0.8 mg/m³ | Not specified | nih.govkeikaventures.com |
| GC-MS | Drug Substance (Esomeprazole magnesium) | 0.0004 µg/g | 0.001 - 0.003 µg/g | 85.9% - 90.0% | ajrconline.org |
| LC-MS/MS | Human Urine | 0.025 - 0.20 ng/mL | 0.1 - 50 ng/mL | 75% - 114% (for most analytes) | nih.govresearchgate.net |
Optical and Chemosensory Methods
Optical detection methods, particularly those based on fluorescence, offer high sensitivity and have been explored for creating novel sensors. While not always for the direct detection of this compound, its unique chemical properties are harnessed to develop sensors for other important analytes.
A notable example is the development of a "turn-off" fluorescent sensor for the selective detection of ferric ions (Fe³⁺) in tap water. tandfonline.comtandfonline.com This sensor is based on a Schiff base synthesized from 4-hydroxyacetophenone and this compound. tandfonline.com The sensor exhibits a strong fluorescent signal that is quenched specifically in the presence of Fe³⁺ ions, allowing for their quantification with a limit of detection of 0.42 µM. tandfonline.comtandfonline.com This demonstrates the application of this compound as a critical building block in chemosensors for environmental monitoring.
Similarly, the this compound redox moiety has been incorporated into a fluorescent probe for determining hydrogen peroxide. nih.gov The probe, named "HP Green," works on the principle of photoinduced electron transfer (PET). The fluorescence of the probe is initially quenched by the this compound group. Upon oxidation by hydrogen peroxide, the PET process is suppressed, leading to a strong increase in fluorescence intensity, enabling the sensitive detection of hydrogen peroxide. nih.gov These examples highlight the versatility of this compound in the design of advanced optical sensing systems.
Biological and Pharmaceutical Research Applications
Design and Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
p-Anisidine (B42471) is a recognized intermediate in the synthesis of various pharmaceuticals. nbinno.comontosight.aigloba-bahan-kimia.com Its chemical structure lends itself to the production of more complex molecules, including dyes and active pharmaceutical ingredients (APIs). nbinno.comossila.com For instance, it is a precursor in the Combes quinoline (B57606) synthesis to produce quinoline derivatives, which are utilized as APIs. ossila.com The compound's versatility makes it a valuable component in the development of drugs with anti-inflammatory and antipyretic effects. chemicalbook.com
Application in Cholinesterase Inhibition Studies for Neurodegenerative Diseases
Recent research has focused on the incorporation of this compound into hybrid molecules designed to combat neurodegenerative diseases like Alzheimer's. A key strategy in managing Alzheimer's disease is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to maintain levels of the neurotransmitter acetylcholine. researchgate.netheraldopenaccess.us
Synthesis and Biological Evaluation of 7-Methoxytacrine-p-Anisidine Hybrids
Scientists have synthesized novel hybrids combining 7-methoxytacrine (7-MEOTA), a less toxic derivative of the Alzheimer's drug tacrine, with this compound. mdpi.comnih.gov These hybrids, connected by an alkyl linker containing either a thiourea (B124793) or urea (B33335) moiety, have been evaluated for their ability to inhibit both AChE and BChE. mdpi.comnih.gov
The synthesis of these heterodimers involves a multi-step process. mdpi.comnih.gov For the thiourea derivatives, N-(7-methoxy-1,2,3,4-tetrahydroacridin-9-yl)alkane-1,ω-diamines are reacted with 1-isothiocyanato-4-methoxybenzene (the isothiocyanate of this compound). mdpi.com The resulting base is then converted to a tartrate salt. mdpi.com
Biological evaluation of these hybrids has shown them to be potent inhibitors of both cholinesterases, with inhibitory concentrations (IC50) in the low to moderate micromolar range. mdpi.com Several of the 7-MEOTA-p-anisidine hybrids demonstrated greater activity than the parent compound, 7-MEOTA. mdpi.com
Table 1: AChE and BChE Inhibitory Activities of Selected 7-Methoxytacrine-p-Anisidine Hybrids
| Compound | Linker Type | Linker Length (Methylene Units) | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|---|---|
| 9 | Thiourea | 2 | >20 | 1.03 |
| 14 | Thiourea | 7 | 2.65 | 4.30 |
| 15 | Thiourea | 8 | 1.36 | 6.02 |
| 19 | Urea | 4 | 1.35 | 2.50 |
| 22 | Urea | 8 | 2.11 | 1.34 |
Molecular Docking and Structure-Activity Relationship (SAR) Studies for Enzyme Binding
Molecular docking studies have been instrumental in understanding how these hybrids interact with the cholinesterase enzymes. mdpi.comnih.gov The X-ray crystal structure of human acetylcholinesterase (hAChE) reveals a narrow gorge containing a Catalytic Active Site (CAS) at the bottom and a Peripheral Anionic Site (PAS) near the entrance. heraldopenaccess.us Effective inhibitors often interact with both sites. heraldopenaccess.us
Docking simulations of the 7-MEOTA-p-anisidine hybrids within the hAChE active site have confirmed their ability to bind within the gorge. mdpi.comresearchgate.net The orientation of the hybrid within the enzyme's active site varies depending on the specific structure of the compound. mdpi.com For instance, in some of the more active compounds, the 7-MEOTA moiety is predicted to bind to the PAS, a behavior that has been previously observed for tacrine-trolox hybrids. mdpi.com In contrast, for other hybrids, the 7-MEOTA portion lodges in the CAS, while the this compound fragment extends towards the gorge entrance, interacting with different amino acid residues. mdpi.com
Structure-Activity Relationship (SAR) studies have revealed trends in the inhibitory activity of these compounds. For the thiourea series, hybrids with longer methylene (B1212753) chains showed higher AChE inhibitory activity. mdpi.com Conversely, for BChE inhibition within the thiourea series, increasing the linker length was detrimental to activity, with the shortest linker showing the most potent inhibition. nih.gov The urea-containing hybrids showed an opposite trend for BChE inhibition, where the longest tether resulted in the most active derivative. nih.gov
Non-Competitive Inhibition Patterns and Dual Binding Site Targeting
Kinetic analysis of the most potent 7-MEOTA-p-anisidine hybrids has demonstrated a non-competitive type of inhibition for AChE. mdpi.comnih.govnih.gov This indicates that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex, suggesting interaction with an allosteric site, such as the PAS, in addition to the CAS. nih.gov This dual binding capability is a key feature of the multi-target directed ligand (MTDL) strategy, which aims to address multiple pathological factors of Alzheimer's disease simultaneously. mdpi.comnih.gov The ability of these hybrids to block both the catalytic and peripheral anionic sites can hinder the enzyme's hydrolytic activity and its role in promoting the aggregation of amyloid-β peptides. heraldopenaccess.us
Development of Schiff Base Complexes for Biomedical Applications
Schiff bases, formed by the condensation of a primary amine with a carbonyl compound, are versatile ligands that can coordinate with various metal ions, including lanthanides. rsc.org this compound is frequently used to synthesize Schiff base ligands for the development of metal complexes with potential biomedical applications. rsc.orgasianpubs.org
Lanthanide(III) Complexes with this compound-Appended Schiff Bases
Researchers have synthesized and characterized a series of lanthanide(III) complexes using Schiff bases derived from this compound. rsc.orgasianpubs.org In one study, a Schiff base was synthesized through the condensation reaction of 1-hydroxy-2-acetonapthone and this compound. rsc.org This bidentate ligand was then used to prepare complexes with praseodymium(III), samarium(III), and ytterbium(III). rsc.org The general formula for these complexes was determined to be [Ln(L)2(NO3)2·xH2O]·NO3, where L represents the Schiff base ligand. rsc.org
Another study reported the synthesis of mixed ligand complexes of lanthanide(III) ions (such as Nd(III), Eu(III), Gd(III), and Pr(III)) with Schiff bases derived from this compound and various aldehydes, along with diphenylsulphoxide (DPSO) as a secondary ligand. asianpubs.org These Schiff bases were found to act as monodentate ligands, coordinating through the azomethine nitrogen. asianpubs.org
Table 2: Composition of Synthesized Lanthanide(III) Complexes with this compound-Derived Schiff Bases
| Complex No. | Lanthanide Ion | This compound-Derived Schiff Base Ligand* | Secondary Ligand | Anion |
|---|---|---|---|---|
| 1 | Nd | HDDA | DPSO | NO3 |
| 2 | Eu | HDDA | DPSO | ClO4 |
| 3 | Gd | MDDA | DPSO | NO3 |
| 4 | Pr | MDDA | DPSO | ClO4 |
| 5 | Nd | DDA | DPSO | NO3 |
| 6 | Sm | DDA | DPSO | NO3 |
| 7 | Sm | DDA | DPSO | ClO4 |
| 8 | Nd | MNDA | DPSO | NCS |
HDDA: from vanillin, MDDA: from N,N-dimethylamino benzaldehyde, DDA: from p-anisaldehyde, MNDA: from 3-nitrobenzaldehyde. asianpubs.org Data sourced from Rajendran et al. asianpubs.org
These lanthanide complexes are of interest due to their unique physicochemical properties, including their potential as luminescent probes in biomedical assays and their anti-tumor activities. rsc.orgresearchgate.net
Ligand Design for Receptor Interactions
The structural properties of this compound make it a valuable component in the design of ligands, which are molecules that bind to specific biological receptors. This is particularly relevant in the development of drugs that target the peripheral benzodiazepine (B76468) receptor (PBR), now known as the translocator protein (TSPO).
Research into ligands for the peripheral benzodiazepine receptor (PBR) has utilized this compound derivatives to understand the relationship between a ligand's structure and its affinity for the receptor. nih.gov In one study, N-methyl-p-anisidine was used in the synthesis of a specific tricyclic alpidem-related PBR ligand. nih.gov By comparing the binding affinities of various synthesized ligands, researchers can identify key structural features that are crucial for effective binding. nih.gov The trends observed in the structure-affinity relationships of these this compound-containing ligands were found to be consistent with those of other classes of PBR ligands. nih.gov
The consistency in structure-affinity relationships across different classes of PBR ligands suggests that they may share a common mode of interaction with the receptor's binding site. nih.govacs.org This hypothesis is supported by the fact that various derivatives, including those with a this compound moiety, can effectively bind to the receptor. nih.govacs.org The ability to identify these common binding modes is crucial for the rational design of new and more potent ligands. For instance, understanding how the this compound group contributes to binding can inform the design of future PBR ligands with improved affinity and selectivity. nih.gov
| Receptor | Ligand Class | Key Structural Moiety | Significance |
| Peripheral Benzodiazepine Receptor (PBR)/Translocator Protein (TSPO) | Tricyclic alpidem-related ligands | This compound | Demonstrates consistent structure-affinity relationships with other PBR ligands. nih.gov |
| Supports the hypothesis of a common binding mode at the PBR binding site. nih.govacs.org |
Structure-Affinity Relationships in Peripheral Benzodiazepine Receptor Ligands
Role in Bioconjugation and Supramolecular Chemistry
The chemical reactivity of this compound also lends itself to applications in bioconjugation and supramolecular chemistry, fields that involve the linking of molecules and the study of complex chemical systems.
This compound can act as a nucleophilic catalyst in certain chemical reactions used for bioconjugation. researchgate.netrsc.org Specifically, electron-rich p-substituted anilines, like this compound, have been shown to be superior catalysts for the formation and exchange of hydrazone bonds. rsc.org This type of reaction is valuable in dynamic combinatorial chemistry and for linking molecules under physiological conditions. rsc.org The catalytic activity of this compound is attributed to its ability to form a protonated Schiff base intermediate, which accelerates the reaction. researchgate.net In the context of oxime ligation, another important bioconjugation reaction, p-substituted anilines with electron-donating groups have been identified as effective catalysts at neutral pH. researchgate.net
In supramolecular chemistry, which deals with the assembly of molecules into larger, organized structures, this compound has been used as a building block. For example, it has been incorporated into the structure of hypervalent iodine macrocycles. beilstein-journals.org These macrocycles are large, ring-shaped molecules that can form even larger assemblies through non-covalent interactions. beilstein-journals.org The inclusion of this compound in these structures can influence their properties and how they interact with other molecules, such as metal ions. beilstein-journals.org
| Field | Application of this compound | Mechanism/Role |
| Bioconjugation | Catalyst for hydrazone formation and exchange. rsc.org | Acts as a nucleophilic catalyst, forming a protonated Schiff base intermediate. researchgate.netrsc.org |
| Catalyst for oxime ligation. researchgate.net | Enhances reaction rates at neutral pH. researchgate.net | |
| Supramolecular Chemistry | Component of hypervalent iodine macrocycles. beilstein-journals.org | Serves as a building block to create large, organized molecular assemblies. beilstein-journals.org |
Regulatory Science and Advanced Risk Assessment Methodologies
Quantitative Structure-Activity Relationship (QSAR) Modeling for Toxicity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a substance with its biological activity, including toxicity. For aromatic amines like p-Anisidine (B42471), QSAR models have been developed to predict various toxicological endpoints, such as mutagenicity and carcinogenicity. nih.gov These models are built upon large datasets of experimentally tested aromatic amines and utilize molecular descriptors that quantify specific structural, electronic, and hydrophobic properties of the molecules. nih.govresearchgate.net
The predictive power of QSAR for aromatic amines relies on identifying the molecular determinants responsible for their toxic effects. researchgate.net For instance, models for mutagenicity and carcinogenicity often incorporate descriptors related to the molecule's hydrophobicity and the stability of the nitrenium ion, which is a reactive metabolite formed during metabolic activation. nih.govlhasalimited.org Research has focused on developing models that can discriminate between mutagenic and non-mutagenic, as well as carcinogenic and non-carcinogenic, aromatic amines. nih.gov
Several studies have developed QSAR models for the toxicity of aromatic compounds to various organisms. For example, two-descriptor models have been created to predict the toxicity of aromatic compounds to the green algae Chlorella vulgaris, using the n-octanol/water partition coefficient (logP) and the frontier orbital energy gap (ΔE) as descriptors. researchgate.net Binary QSAR models have also been developed to classify aromatic and secondary amines as genotoxic or non-genotoxic based on structural descriptors. acs.org These models are crucial for the in silico characterization of the risks posed by aromatic amines, including this compound. nih.gov
Recent advancements in QSAR modeling include the use of machine learning algorithms, such as random forests, to predict repeat dose toxicity points of departure (PODs). nih.gov These models can provide rapid screening-level predictions for a large number of chemicals with limited experimental data. nih.gov
Interactive Data Table: Example of QSAR Model for Aromatic Amines
| Model Type | Endpoint | Key Descriptors | Organism | Reference |
| Discriminant Analysis | Mutagenicity (Ames test) | Energy of the Highest Occupied Molecular Orbital (E-HOMO), Energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), LogP | Salmonella typhimurium | nih.gov |
| Linear Regression | Carcinogenicity | Hydrophobicity, Electronic and Steric properties | Rodents | researchgate.net |
| Two-Descriptor QSAR | Ecotoxicity (EC50) | n-octanol/water partition coefficient (logP), Frontier orbital energy gap (ΔE) | Chlorella vulgaris | researchgate.net |
| k-Nearest Neighbor | Genotoxicity | Topological, Geometric, Electronic, Polar Surface Area descriptors | Not Applicable | acs.org |
Threshold of Toxicological Concern (TTC) Framework Application in Risk Assessment
The Threshold of Toxicological Concern (TTC) is a risk assessment principle that establishes a generic human exposure threshold for chemicals below which there is a very low probability of an appreciable risk to human health. nih.gov This approach is particularly useful for assessing the safety of chemicals present at low levels in food, cosmetics, or as impurities in products, where substance-specific toxicity data may be limited. nih.goveuropa.euresearchgate.net
The TTC approach categorizes chemicals into different classes based on their chemical structure and potential toxicity. The most widely used system is the Cramer classification scheme, which divides chemicals into three classes of low, moderate, and high concern. europa.eu For potentially genotoxic compounds, a specific, more conservative TTC value is applied. ilsi.eu
For this compound, its presence as an impurity in products like marker pens has been evaluated using the TTC framework. industrialchemicals.gov.au In one instance, the calculated skin intake for a child was found to be below the TTC for non-genotoxic Cramer Class III compounds, indicating a low risk of long-term systemic toxicity from this specific exposure scenario. industrialchemicals.gov.au The TTC concept has also been applied in the context of genotoxic impurities in pharmaceuticals, where a TTC value of 1.5 µ g/day is often considered for such impurities. ajrconline.org
The application of the TTC concept is continuously being refined. Ongoing work includes updating the underlying databases and improving the classification schemes for various chemical classes, including aromatic amines. europa.euresearchgate.net
Interactive Data Table: Cramer Classification and Associated TTC Values
| Cramer Class | Description | General TTC (µg/kg bw/day) | Reference |
| I | Simple chemical structures with low order of oral toxicity. | 30 | researchgate.net |
| II | Structures that are less innocuous than those in Class I, but do not contain structural features suggestive of toxicity. | 9 | researchgate.net |
| III | Structures with chemical features that permit no strong initial presumption of safety, or may even suggest significant toxicity. | 1.5 | industrialchemicals.gov.auresearchgate.net |
Integration of Toxicogenomics in Predictive Toxicology and Hazard Assessment
Toxicogenomics is a field that combines toxicology with genomics and other "-omics" technologies to understand how chemical exposures affect gene and protein activity within a cell or tissue. nih.gov This approach provides insights into the molecular mechanisms of toxicity and holds the potential to predict adverse health effects earlier and more accurately than traditional toxicological methods. researchgate.netebi.ac.uk
For this compound, toxicogenomic studies have been conducted to differentiate its gene expression profile from that of other genotoxic compounds with different carcinogenic potentials. researchgate.netebi.ac.uknih.gov In a study using cDNA microarrays, the gene expression profile of mouse lymphoma cells treated with this compound (a genotoxic non-carcinogen) was compared to cells treated with hydroxyurea (B1673989) (a genotoxic carcinogen) and paclitaxel (B517696) (carcinogenicity unknown). researchgate.netebi.ac.uknih.gov The results showed that the expression pattern induced by this compound could be distinguished from that of the genotoxic carcinogen. researchgate.netebi.ac.uknih.gov This suggests that toxicogenomics can provide valuable information for hazard assessment by identifying gene expression signatures associated with different toxicological outcomes. researchgate.netebi.ac.uk
The primary goal of toxicogenomics is to elucidate the relationship between molecular-level perturbations and the development of disease. researchgate.net This understanding could lead to the use of 'omics-based approaches for comprehensive hazard profiling of chemicals. researchgate.net In the shorter term, toxicogenomics can be integrated with other toxicological data in a weight-of-evidence approach to identify chemicals that may pose a carcinogenic risk to humans. researchgate.net
Interactive Data Table: Key Genes in Toxicogenomic Studies of Genotoxic Agents
| Gene Category | Function | Relevance to Toxicology | Example Compounds Studied | Reference |
| DNA repair | Maintenance of genomic integrity | Response to DNA damage | Hydroxyurea, this compound, Paclitaxel | researchgate.netnih.gov |
| Cell cycle control | Regulation of cell proliferation | Alterations can lead to uncontrolled cell growth | Hydroxyurea, this compound, Paclitaxel | researchgate.netnih.gov |
| Apoptosis | Programmed cell death | Elimination of damaged cells | Hydroxyurea, this compound, Paclitaxel | researchgate.netnih.gov |
| Xenobiotic metabolism | Detoxification of foreign compounds | Activation or detoxification of chemicals | Aromatic amines | iarc.fr |
Scientific Basis for International Classification Systems (e.g., IARC)
The International Agency for Research on Cancer (IARC), a part of the World Health Organization (WHO), is responsible for evaluating the carcinogenicity of various agents to humans. The IARC Monographs program convenes international expert working groups to review the available scientific evidence and classify agents into one of five groups, ranging from Group 1 (carcinogenic to humans) to Group 4 (probably not carcinogenic to humans).
This compound has been evaluated by IARC. Based on the available data at the time of the assessments, this compound was classified as Group 3: "not classifiable as to its carcinogenicity to humans". industrialchemicals.gov.auwho.intinchem.orgnih.gov This classification was based on inadequate evidence of carcinogenicity in experimental animals and the absence of data in humans. inchem.org Specifically, studies on this compound hydrochloride did not show carcinogenic effects in mice, and the data in rats were considered inadequate for evaluation. inchem.org
In contrast, its isomer, o-Anisidine (B45086), was classified as "probably carcinogenic to humans" (Group 2A). who.int This highlights the significant difference in toxicity that can exist between closely related isomers. industrialchemicals.gov.au The classification of o-Anisidine was based on sufficient evidence of carcinogenicity in experimental animals and strong mechanistic evidence. inchem.orgwho.int
The scientific basis for IARC classifications relies on a comprehensive review of epidemiological studies, long-term animal bioassays, and data on the mechanisms of carcinogenesis, such as genotoxicity and metabolic pathways. iarc.fr
Interactive Data Table: IARC Classification of Anisidine Isomers
| Compound | IARC Classification | Summary of Evidence | Year of Last Evaluation |
| This compound | Group 3 (Not classifiable as to its carcinogenicity to humans) | Inadequate evidence in experimental animals; no data in humans. | 1987 |
| o-Anisidine | Group 2A (Probably carcinogenic to humans) | Sufficient evidence in experimental animals; strong mechanistic evidence. | 2020 |
Methodological Considerations for Occupational Exposure Assessment
Assessing occupational exposure to this compound is crucial for protecting worker health. Methodological considerations for exposure assessment include both air monitoring and biological monitoring.
Several occupational exposure limits (OELs) have been established for this compound. The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) of 0.5 mg/m³ as an 8-hour time-weighted average (TWA). nj.govcdc.gov The National Institute for Occupational Safety and Health (NIOSH) recommends the same exposure limit over a 10-hour workshift, and the American Conference of Governmental Industrial Hygienists (ACGIH) has a threshold limit value (TLV) of 0.5 mg/m³ for an 8-hour TWA. nj.govcdc.gov All three organizations include a "skin" notation, indicating that skin absorption is a significant potential route of exposure. industrialchemicals.gov.aunj.govcdc.gov
Air Monitoring: Workplace air concentrations of this compound can be measured by collecting personal and area air samples. nj.gov NIOSH Method 2514 is a validated method for sampling and analyzing this compound in the air. nih.govosha.gov This method involves drawing air through a silica (B1680970) gel tube, followed by analysis using high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. nih.govosha.gov
Engineering and Work Practice Controls: To minimize exposure, engineering controls such as enclosing operations and using local exhaust ventilation are recommended. nj.gov Good work practices are also essential and include minimizing spills, regular cleaning of work areas, and proper use of personal protective equipment (PPE). nj.gov Contaminated work clothes should not be taken home, and emergency eyewash stations and showers should be readily available. nj.gov
Biological Monitoring: For workers with frequent or potentially high exposure, medical testing is recommended. This can include kidney function tests and, in cases of suspected overexposure, measurement of blood methemoglobin levels and a complete blood count. nj.gov
Interactive Data Table: Occupational Exposure Limits for this compound
| Organization | Exposure Limit (TWA) | Skin Notation | Reference |
| OSHA (Occupational Safety and Health Administration) | 0.5 mg/m³ (8-hour) | Yes | nj.govcdc.gov |
| NIOSH (National Institute for Occupational Safety and Health) | 0.5 mg/m³ (10-hour) | Yes | nj.govcdc.gov |
| ACGIH (American Conference of Governmental Industrial Hygienists) | 0.5 mg/m³ (8-hour) | Yes | nj.gov |
Q & A
Q. What standardized methods are used to quantify secondary oxidation products in lipids using p-Anisidine, and how are they validated?
The this compound Value (AV) is determined via spectrophotometric analysis of aldehydes and ketones formed during lipid oxidation. The AOCS Official Method Cd 18-90 involves reacting this compound with secondary oxidation products (e.g., 2-alkenals) in isooctane, followed by absorbance measurement at 350 nm. The formula for AV is:
where = absorbance of reacted sample, = blank absorbance, and = sample mass (g). Validation includes triplicate testing, calibration with reference standards, and comparison to established oxidation thresholds (e.g., AV < 30 for fish oils) .
Q. How does the TOTOX value integrate this compound and Peroxide Value (PV) data to assess lipid oxidation comprehensively?
The Total Oxidation (TOTOX) value combines primary (PV) and secondary (AV) oxidation products:
This metric addresses limitations of standalone PV or AV measurements, as PV declines during advanced oxidation stages while AV rises. Statistical validation (e.g., ANOVA with Duncan’s test) ensures significance in trends, with data expressed as mean ± SD from triplicate trials .
Q. What safety protocols are critical when handling this compound in laboratory settings?
this compound is toxic and potentially carcinogenic. Key protocols include:
- Use of nitrile gloves and fume hoods to avoid dermal/airborne exposure .
- UV-Vis spectrophotometry conducted at 350–366 nm to minimize reagent handling .
- Emergency procedures aligned with OSHA/NIOSH guidelines, including neutralization of spills with weak acids (e.g., acetic acid) .
Advanced Research Questions
Q. How can contradictory trends between PV and AV in oxidation studies be resolved methodologically?
Discrepancies arise when PV decreases (hydroperoxide decomposition) while AV increases (aldehyde accumulation). To resolve this:
Q. What mechanistic insights does this compound provide in maleimide-based bioconjugation reactions?
this compound’s nucleophilic amine reacts with bromothiomaleimides under mild aqueous conditions (pH 7), forming stable thiol-amine conjugates. Kinetic studies show a second-order rate constant for this reaction, with stability confirmed via NMR over 6–8 days. This method enables dual functionalization of peptides/proteins without hydrolysis side reactions .
Q. How can this compound be optimized for high-throughput screening of lipid oxidation in heterogeneous matrices?
Modified protocols include:
- Microplate spectrophotometry at 366 nm to reduce reagent volume and processing time (2 minutes/sample) .
- Coupling AV with FTIR spectroscopy for real-time carbonyl group detection.
- Machine learning models trained on historical AV/PV datasets to predict oxidation stages .
Methodological Best Practices
Q. What statistical approaches are recommended for analyzing this compound-derived oxidation data?
- One-Way ANOVA : To compare mean AV/PV across treatment groups.
- Duncan’s Multiple Range Test : For post-hoc differentiation of significant differences ().
- Regression Analysis : To model TOTOX as a function of storage conditions (e.g., temperature, O exposure) .
Q. How should experimental reproducibility be ensured in this compound-based assays?
- Document reagent purity (e.g., ≥98% this compound by HPLC).
- Standardize solvent systems (e.g., isooctane:acetic acid ratio).
- Include internal controls (e.g., oxidized oil reference samples) in each batch .
Emerging Applications
Q. What novel roles does this compound play in redox-active protein studies?
In de novo due ferri proteins, this compound acts as a substrate for oxidase activity, with reactivity monitored via UV-Vis and MCD spectroscopy. Its oxidation generates stable radical intermediates, providing insights into O activation mechanisms in metalloenzymes .
Q. Can this compound derivatives enhance analytical specificity for carbonyl detection?
Functionalized derivatives (e.g., 3-nitro-p-Anisidine) improve selectivity for α,β-unsaturated aldehydes via Schiff base formation. X-ray crystallography and LC-MS validate adduct structures, enabling precise quantification in complex matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
